2,3-Difluoro-4-iodobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWFOSYYOBKIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448175 | |
| Record name | 2,3-Difluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501433-05-2 | |
| Record name | 2,3-Difluoro-4-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501433-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluoro-4-iodobenzoic acid (CAS Number: 501433-05-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom on the benzene ring, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, while the iodo group provides a convenient handle for further functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and key reaction protocols for this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| CAS Number | 501433-05-2 | N/A |
| Molecular Formula | C₇H₃F₂IO₂ | [1] |
| Molecular Weight | 284.00 g/mol | [1] |
| Predicted Boiling Point | 308.4 ± 42.0 °C | [2] |
| Predicted Density | 2.144 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 2.75 ± 0.10 | [2] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification
Proposed Synthesis
This proposed synthesis is analogous to the direct iodination of 2,3,4-trifluorobenzoic acid, which has been reported to proceed with high regioselectivity.[3][4] The reaction would likely involve an iodinating agent, such as iodine, in the presence of an oxidizing agent and a strong acid.
Purification
Purification of the crude product would typically involve the following steps:
-
Extraction: After quenching the reaction, the product can be extracted from the aqueous phase using an organic solvent such as ethyl acetate.
-
Washing: The organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization or Chromatography: Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of novel organic molecules for various applications, primarily in drug discovery.
-
Medicinal Chemistry: The compound is valuable for optimizing lead compounds in therapeutic areas such as inflammation, central nervous system (CNS) disorders, and oncology.[1] The difluoro substitution can improve the pharmacokinetic properties of a molecule, while the iodo group allows for the introduction of diverse functionalities to explore structure-activity relationships.
-
Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. This enables the formation of carbon-carbon bonds, facilitating the synthesis of complex biaryl and substituted alkene structures that are common motifs in biologically active compounds.
-
Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making this compound a precursor for the synthesis of radiolabeled molecules for use in imaging studies such as Single Photon Emission Computed Tomography (SPECT).[1]
Experimental Protocols
The following are general, representative protocols for key reactions involving this compound. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[5][6]
Reaction Scheme:
References
- 1. Page loading... [wap.guidechem.com]
- 2. 501433-05-2 CAS MSDS (4-IODO-2,3-DIFLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 4. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-4-iodobenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Difluoro-4-iodobenzoic acid (CAS No. 501433-05-2). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining standard experimental methodologies.
Core Physical and Chemical Properties
This compound is a halogenated aromatic carboxylic acid. Its structure is valuable in medicinal chemistry and organic synthesis, primarily serving as a building block for more complex molecules. The presence of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, while the iodo group provides a reactive site for further chemical modifications, such as cross-coupling reactions.[1]
Data Presentation: Summary of Properties
The following table summarizes the key physical and chemical properties of this compound. It should be noted that several of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 501433-05-2 | [1][2] |
| Molecular Formula | C₇H₃F₂IO₂ | [1][2] |
| Molecular Weight | 284.00 g/mol | [1][2] |
| Boiling Point | 308.4 ± 42.0 °C (Predicted) | [2] |
| Density | 2.144 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.75 ± 0.10 (Predicted) | [2] |
| Appearance | Likely a white or off-white crystalline powder | Inferred from similar compounds[3][4] |
| Storage Conditions | Keep in a dark place, sealed in dry conditions, at room temperature or 2-8°C. | [1][2] |
Experimental Protocols
Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity.
-
Methodology: Capillary Method
-
A small, dry sample of the crystalline powder is packed into a thin-walled capillary tube.
-
The tube is placed in a calibrated melting point apparatus, which contains a heating block and a thermometer or temperature sensor.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid.
-
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
-
Methodology: Potentiometric Titration
-
A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Solubility Assessment
Solubility data is crucial for applications in drug formulation and reaction chemistry. Benzoic acids generally exhibit limited solubility in water but are more soluble in organic solvents.[5][6]
-
Methodology: Shake-Flask Method
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]
-
After equilibration, the suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is then quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
The process is repeated at different temperatures to determine the temperature dependence of solubility.[7]
-
Logical Workflow Visualization
As an intermediate in organic synthesis, this compound is frequently used in carbon-carbon bond-forming reactions. The iodo-substituent makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
References
- 1. This compound [myskinrecipes.com]
- 2. 501433-05-2 CAS MSDS (4-IODO-2,3-DIFLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,4-difluoro-5-iodobenzoic acid CAS#: 161531-51-7 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,3-Difluoro-4-iodobenzoic Acid
This technical guide provides a comprehensive overview of 2,3-Difluoro-4-iodobenzoic acid, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, analytical methodologies, and applications, presenting data in a structured and accessible format.
Core Chemical Properties and Data
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring two fluorine atoms and an iodine atom on the benzoic acid core, imparts specific reactivity and properties that are highly sought after in medicinal chemistry.
Quantitative Data Summary
The key quantitative data for this compound and its related isomers are summarized in the table below for easy comparison. It is crucial to distinguish between these isomers as their physical and chemical properties can vary significantly.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₃F₂IO₂ | 284.00 | 501433-05-2 |
| 2,6-Difluoro-4-iodobenzoic acid | C₇H₃F₂IO₂ | 283.9988 | 1160575-07-4[1] |
| 4,5-Difluoro-2-iodobenzoic acid | C₇H₃F₂IO₂ | 284 | 130137-05-2[2][3] |
| 2-Fluoro-4-iodobenzoic acid | C₇H₄FIO₂ | 266.01 | 124700-40-9[4] |
| 4-Fluoro-2-iodobenzoic acid | C₇H₄FIO₂ | 266.01 | 56096-89-0[5] |
| 3-Fluoro-4-iodobenzoic acid | C₇H₄FIO₂ | Not explicitly found | 825-98-9[6] |
Experimental Protocols
The synthesis and characterization of halogenated benzoic acids like this compound involve standard organic chemistry techniques. Below are generalized experimental protocols based on methodologies reported for similar compounds.
Synthesis of Halogenated Benzoic Acids
A common route for the synthesis of iodo-fluorobenzoic acids involves the halogenation of a corresponding fluorinated benzoic acid precursor. For instance, the synthesis of 2,3,4-trifluoro-5-iodobenzoic acid has been achieved through the reaction of 2,3,4-trifluorobenzoic acid with iodine in the presence of an oxidizing agent and a strong acid.[7] A similar strategy could be adapted for the synthesis of this compound.
General Iodination Protocol:
-
To a solution of the fluorinated benzoic acid precursor in a suitable solvent (e.g., acetic acid), add iodine and an oxidizing agent (e.g., activated MnO₂, sodium bromate).
-
Carefully add a strong acid, such as sulfuric acid, to the reaction mixture.[7]
-
Heat the reaction mixture to the appropriate temperature and stir for a specified duration.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.[7]
-
The crude product is then collected by filtration, washed, and purified, often by recrystallization or column chromatography.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. For example, the ¹H NMR spectrum of 2-fluoro-4-iodobenzoic acid in DMSO-d6 shows distinct peaks for the aromatic protons.[8] Similar analyses would confirm the substitution pattern of this compound.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 2-fluoro-4-iodobenzoic acid, a molecular ion peak (MH+) at m/z 266.9 was observed, confirming its molecular formula.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the synthesized compound. Data for related compounds are often available from suppliers, indicating purity levels typically greater than 98%.[9]
Applications in Research and Drug Development
Halogenated benzoic acids are critical intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, while the iodine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions like Suzuki and Sonogashira couplings.[5][6][10]
Derivatives of iodobenzoic acids have been investigated for their potential as antimicrobial and anticancer agents.[11] Specifically, this compound can be utilized as a starting material for the synthesis of novel active pharmaceutical ingredients (APIs).
Visualizations
To aid in the understanding of the experimental workflow, a generalized diagram is provided below.
Caption: Generalized workflow for the synthesis and analysis of this compound.
As no specific signaling pathways involving this compound were identified in the initial research, a diagram illustrating its potential role as a building block in drug discovery is presented.
References
- 1. appchemical.com [appchemical.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. labsolu.ca [labsolu.ca]
- 4. 2-Fluoro-4-iodobenzoic acid | C7H4FIO2 | CID 2774516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. nbinno.com [nbinno.com]
- 7. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 8. 2-FLUORO-4-IODOBENZOIC ACID | 124700-40-9 [chemicalbook.com]
- 9. 1160575-07-4|2,6-Difluoro-4-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2,3-Difluoro-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-iodobenzoic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for researchers to conduct and report their own findings. It includes a recommended data presentation format, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. This guide draws upon established methodologies for determining the solubility of aromatic carboxylic acids.
Data Presentation
A systematic presentation of solubility data is crucial for comparability and interpretation. Researchers are encouraged to use the following structured tables to report their findings.
Table 1: Qualitative Solubility of this compound
| Solvent | Temperature (°C) | Observation (e.g., Soluble, Sparingly Soluble, Insoluble) |
| Water | 25 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| Acetone | 25 | |
| Dimethyl Sulfoxide (DMSO) | 25 | |
| Diethyl Ether | 25 | |
| Toluene | 25 | |
| Dichloromethane | 25 |
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
Experimental Protocols
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used isothermal equilibrium method.
Objective: To determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours. This allows the undissolved solid to settle, leaving a clear supernatant.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a clean, pre-weighed container to remove any suspended solid particles.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered supernatant using a validated analytical method.
-
Gravimetric Method: Evaporate the solvent from the pre-weighed container and weigh the remaining solid.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-calibrated UV-Vis spectrophotometer or HPLC. Calculate the original concentration based on the dilution factor.
-
-
-
Data Analysis:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Mandatory Visualization
The following diagrams illustrate the logical flow of the experimental protocol for solubility determination.
Caption: Experimental Workflow for Solubility Determination.
Caption: Factors Influencing and Measuring Solubility.
Determining the Crystal Structure of 2,3-Difluoro-4-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of 2,3-Difluoro-4-iodobenzoic acid. As of the writing of this document, a publicly available crystal structure for this specific compound has not been reported. Therefore, this guide focuses on the detailed experimental protocols and data analysis workflow necessary for its elucidation using single-crystal X-ray diffraction, the definitive method for establishing the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3][4] Understanding the precise molecular geometry, intermolecular interactions, and packing motifs is crucial for rational drug design, polymorphism screening, and advancing materials science.
Data Presentation: Templates for Crystallographic Analysis
Following a successful crystal structure determination, the quantitative data is typically organized into standardized tables for clarity and comparison. The following templates illustrate the expected data presentation.
Table 1: Crystal Data and Structure Refinement Parameters. This table summarizes the key parameters of the crystal and the diffraction experiment, providing a snapshot of the overall quality of the determined structure.
| Parameter | Value |
| Empirical formula | C₇H₃F₂IO₂ |
| Formula weight | 284.00 |
| Temperature (K) | e.g., 100(2) |
| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (Mg/m³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | e.g., 2.0 to 28.0 |
| Index ranges | h, k, l ranges |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = value] |
| Completeness to θ = 25.242° (%) | Value |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole (e.Å⁻³) | Values |
Table 2: Selected Bond Lengths (Å) and Angles (°). This table provides key intramolecular distances and angles, defining the geometry of the this compound molecule.
| Atoms | Length (Å) | Atoms | Angle (°) |
| I(1)-C(4) | Value(error) | C(3)-C(4)-C(5) | Value(error) |
| F(1)-C(2) | Value(error) | F(1)-C(2)-C(1) | Value(error) |
| F(2)-C(3) | Value(error) | F(2)-C(3)-C(4) | Value(error) |
| O(1)-C(7) | Value(error) | O(1)-C(7)-O(2) | Value(error) |
| O(2)-C(7) | Value(error) | O(1)-C(7)-C(1) | Value(error) |
| C(1)-C(2) | Value(error) | C(2)-C(1)-C(6) | Value(error) |
| C(1)-C(7) | Value(error) | C(2)-C(1)-C(7) | Value(error) |
Experimental Protocols
The determination of a molecular crystal structure is a multi-step process that begins with obtaining high-quality crystals and ends with the refinement and validation of the atomic model.[5]
Crystallization
The primary and often most challenging step is growing single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with a regular internal structure.[5] For a small organic molecule like this compound, several standard techniques can be employed:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation.[6] The container is then loosely covered to allow the solvent to evaporate slowly over several days. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.[6]
-
Vapor Diffusion: This technique is highly successful for obtaining high-quality crystals.[7] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a more volatile "anti-solvent" in which the compound is insoluble.[7] Over time, the anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound has poor solubility. Crystals form at the interface where the two liquids slowly mix. To slow down the diffusion and promote the growth of larger crystals, this can be performed in a narrow tube or cooled in a refrigerator.[6]
-
Sublimation: If the compound is sufficiently volatile, it can be heated under vacuum, allowing it to transition directly from a solid to a gas. The vapor then crystallizes on a cooled surface (a "cold finger"), often yielding very pure, solvent-free crystals.[6]
A screening of various solvents and solvent/anti-solvent systems is typically necessary to find the optimal crystallization conditions. Common solvents for small organic molecules are listed in Table 3.
Table 3: Common Solvents for Crystallization Trials.
| Solvent | Anti-Solvent (for diffusion methods) |
| Acetone | Hexane, Diethyl ether |
| Acetonitrile | Toluene, Diethyl ether |
| Dichloromethane | Pentane, Hexane |
| Ethyl acetate | Hexane |
| Methanol / Ethanol | Water, Diethyl ether |
| Tetrahydrofuran (THF) | Pentane, Hexane |
| Toluene | Heptane, Hexane |
| N,N-Dimethylformamide (DMF) | Water, Toluene |
| Dimethylsulfoxide (DMSO) | Water, Toluene |
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal is obtained, it is mounted on a goniometer in a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[8]
The experimental process involves the following:
-
Mounting: A well-formed single crystal is selected under a microscope and mounted on a loop or glass fiber.
-
Data Collection: The mounted crystal is placed in the diffractometer and exposed to a finely focused, monochromatic X-ray beam.[2] As the crystal is rotated, a series of diffraction patterns, consisting of regularly spaced spots called reflections, are collected by a detector (such as a CCD or CMOS detector).[5][8] The angles and intensities of these diffracted beams are recorded.[5] A complete dataset requires collecting reflections over a wide range of crystal orientations.[9]
Structure Solution and Refinement
The collected diffraction data are computationally processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and space group symmetry. The intensities of all the measured reflections are integrated, scaled, and corrected for experimental factors (e.g., absorption).
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the detectors only measure the intensities (amplitudes) but not the phases of the diffracted X-rays. For small molecules, this is typically solved using direct methods or Patterson methods, which are computational algorithms that use statistical relationships between reflection intensities to derive initial phase estimates.
-
Model Building and Refinement: The initial solution provides an electron density map, from which a preliminary model of the molecular structure can be built. This model is then refined using a least-squares minimization process, where the atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[8][10] This is an iterative process until the model converges.
-
Validation: The final crystal structure is rigorously validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, angles, and for any unusual features in the electron density map. The quality of the final model is assessed using figures of merit such as the R-factor.
Mandatory Visualization
The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.
References
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. excillum.com [excillum.com]
- 4. X-ray single-crystal diffraction | FZU [fzu.cz]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. fiveable.me [fiveable.me]
- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography - Refinement [my.yetnet.ch]
Technical Guide: NMR Spectral Data of 2,3-Difluoro-4-iodobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Difluoro-4-iodobenzoic acid. Due to the absence of publicly available experimental spectra, this guide presents high-quality predicted data to aid in the characterization and analysis of this compound. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar small organic molecules.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.85 | dd | J(H-F) = 8.5, J(H-H) = 7.0 |
| H-6 | 7.40 | t | J(H-F) = J(H-H) = 7.0 |
| COOH | 11.0 - 13.0 | br s | - |
Disclaimer: The chemical shift of the carboxylic acid proton (COOH) is highly dependent on the solvent and concentration and is therefore given as a broad range.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130.5 |
| C-2 | 155.0 (d, J(C-F) ≈ 250 Hz) |
| C-3 | 152.0 (d, J(C-F) ≈ 250 Hz) |
| C-4 | 95.0 |
| C-5 | 135.0 |
| C-6 | 125.0 |
| COOH | 168.0 |
Note: The coupling constants for the carbon-fluorine (C-F) splittings are estimates and can vary.
Experimental Protocol for NMR Spectroscopy of Small Organic Molecules
This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR. The required amount can vary depending on the molecular weight of the compound and the sensitivity of the NMR spectrometer.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is readily soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. For carboxylic acids, DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and minimize hydrogen exchange of the acidic proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can be used to aid dissolution.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette to prevent them from entering the NMR tube.[2]
-
Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL.
2.2. NMR Data Acquisition
The following are general parameters for a standard NMR experiment. These may need to be optimized based on the specific instrument and sample.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically used.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: Typically set between 2 to 4 seconds to ensure good digital resolution.[3][4]
-
Relaxation Delay: A delay of 1-5 seconds between scans allows for adequate relaxation of the protons.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[5]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is common.
-
Spectral Width: A wider spectral width, typically from 0 to 220 ppm, is required for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C spectra.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical steps involved in NMR spectroscopy, from sample preparation to the final elucidation of the molecular structure.
Caption: A logical workflow for NMR spectroscopy.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 3. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 4. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 5. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
2,3-Difluoro-4-iodobenzoic acid mass spectrometry fragmentation
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Difluoro-4-iodobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, publicly available experimental mass spectrometry data specifically for this compound is limited. Therefore, this guide presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and the known behavior of related halogenated and benzoic acid compounds.[1][2][3]
Introduction
This compound is a multifaceted organic compound with applications in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control. This document provides a detailed theoretical overview of the expected fragmentation pattern of this compound in mass spectrometry, outlines a general experimental protocol for its analysis, and presents the data in a structured format for clarity.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound under typical electron ionization (EI) mass spectrometry is expected to proceed through several key pathways. The initial event is the ionization of the molecule to form the molecular ion (M•+). The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.
The primary fragmentation routes are predicted to be:
-
Loss of the Iodine Atom: The carbon-iodine bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical (•I).[4][5] This is a common fragmentation pathway for iodinated aromatic compounds.[6]
-
Decarboxylation: The carboxylic acid group can be lost as a neutral molecule of carbon dioxide (CO2).
-
Loss of the Carboxyl Group: The entire carboxyl group (•COOH) can be lost as a radical.[7]
-
Loss of Hydroxyl Radical: Cleavage of the C-OH bond in the carboxyl group can result in the loss of a hydroxyl radical (•OH), forming a stable acylium ion. This is a characteristic fragmentation of benzoic acids.[2][3]
Subsequent fragmentation of these primary ions can also occur, leading to a complex fragmentation pattern that is characteristic of the molecule's structure.
Quantitative Data Presentation
The following table summarizes the predicted major fragment ions for this compound, their theoretical mass-to-charge ratios (m/z), and their proposed origins. The molecular weight of this compound (C7H3F2IO2) is 283.98 g/mol .
| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |
| 284 | [C7H3F2IO2]•+ | Molecular Ion (M•+) |
| 267 | [C7H2F2IO]+ | M•+ - •OH |
| 239 | [C6H3F2I]•+ | M•+ - COOH |
| 157 | [C7H3F2O2]+ | M•+ - •I |
| 127 | [I]+ | Iodine Cation |
| 112 | [C6H3F2]+ | [M•+ - •I] - COOH |
Experimental Protocols
While a specific, validated protocol for this compound is not available, a general methodology for the analysis of a similar small organic molecule by liquid chromatography-mass spectrometry (LC-MS) is provided below.
4.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the stock solution to create a series of working standards for calibration and quality control. The final solvent composition should be compatible with the initial mobile phase conditions.
4.2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable for the separation of small aromatic acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. Negative ion mode is often effective for acidic compounds.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Cone Gas Flow: 50-100 L/hr
-
Desolvation Gas Flow: 600-800 L/hr
-
-
Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Data Acquisition: Full scan mode (e.g., m/z 50-500) to detect the parent ion and its fragments. Tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate and detect fragment ions.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Conclusion
This technical guide provides a theoretical framework for understanding the mass spectrometry fragmentation of this compound. The proposed fragmentation pathways and predicted m/z values offer a valuable starting point for the identification and structural elucidation of this compound in various research and development settings. The generalized experimental protocol can be adapted and optimized for specific analytical needs. It is important to reiterate that experimental verification is necessary to confirm these theoretical predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Safety and Handling of 2,3-Difluoro-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,3-Difluoro-4-iodobenzoic acid, a key building block in pharmaceutical and organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Compound Identification and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 501433-05-2 |
| Molecular Formula | C₇H₃F₂IO₂ |
| Molecular Weight | 284.00 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not available |
| Boiling Point | 308.4 ± 42.0 °C (Predicted)[1] |
| Density | Not available |
| Solubility | Slightly soluble in water; Soluble in alcohol & ether.[2] |
| Storage Temperature | 2-8°C, protect from light. |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Predicted chemical shifts and coupling constants for the two aromatic protons would be in the range of 7.0-8.5 ppm, influenced by the fluorine, iodine, and carboxylic acid substituents. |
| ¹³C NMR | Predicted chemical shifts for the seven carbon atoms would include signals for the carboxylic acid carbon (~165-175 ppm), aromatic carbons attached to iodine (~90-100 ppm), aromatic carbons attached to fluorine (~150-165 ppm with C-F coupling), and other aromatic carbons (~115-140 ppm). |
| FT-IR | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and C-I stretch (~500-600 cm⁻¹). |
Safety and Hazard Information
This compound is a hazardous substance and should be handled with care. The following table summarizes its hazard classifications.
Table 3: Hazard Identification and GHS Classification
| Hazard | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. |
First Aid Measures
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.
-
After eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.
-
After swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.
Fire-Fighting Measures
The compound is not flammable. Use extinguishing media appropriate for the surrounding fire. Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal precautions: Avoid inhalation of dust. Avoid substance contact. Ensure adequate ventilation.
-
Environmental precautions: Do not let the product enter drains.
-
Methods for cleaning up: Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly. Clean the affected area. Avoid generation of dusts.
Handling and Storage
Safe Handling
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Recommended storage temperature is 2-8°C.
-
Protect from light.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is via a Sandmeyer reaction starting from 2,3-difluoroaniline, followed by carboxylation.
Step 1: Iodination of 2,3-difluoroaniline (Sandmeyer Reaction)
-
Dissolve 2,3-difluoroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product, 1,2-difluoro-3-iodobenzene, with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by distillation or chromatography.
Step 2: Carboxylation of 1,2-difluoro-3-iodobenzene
-
Dissolve 1,2-difluoro-3-iodobenzene in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) to effect lithiation at the position ortho to the iodine atom.
-
After stirring for a period at low temperature, bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and acidify with dilute hydrochloric acid.
-
Extract the product, this compound, with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The iodine atom is highly reactive towards oxidative addition to a palladium(0) catalyst.
General Protocol:
-
In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
Heat the reaction mixture with stirring (typically 80-110°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Simplified signaling pathway of a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. The presence of two fluorine atoms can enhance the metabolic stability and binding affinity of a drug molecule. The iodo group serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of complex biaryl structures, which are common motifs in many pharmaceuticals. The carboxylic acid functionality provides a site for further modification, such as amide bond formation, to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Its utility has been noted in the development of treatments for inflammation, central nervous system disorders, and oncology.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before handling the material. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
Synthesis of 2,3-Difluoro-4-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,3-Difluoro-4-iodobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The presence of both fluorine and iodine atoms on the benzoic acid scaffold offers unique opportunities for the development of novel therapeutic agents and functional materials. This document outlines two primary synthetic strategies, providing detailed experimental protocols and expected analytical data.
Introduction
This compound is a halogenated aromatic carboxylic acid. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide explores two plausible and effective routes for its synthesis: direct electrophilic iodination of 2,3-difluorobenzoic acid and a multi-step synthesis commencing with 2,3-difluoroaniline via a Sandmeyer reaction.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound are presented below.
Route 1: Direct Iodination of 2,3-Difluorobenzoic Acid
This approach involves the direct installation of an iodine atom onto the aromatic ring of 2,3-difluorobenzoic acid. Due to the deactivating nature of the carboxylic acid and fluoro groups, this electrophilic aromatic substitution requires strong iodinating conditions.
The Pivotal Role of 2,3-Difluoro-4-iodobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-4-iodobenzoic acid has emerged as a critical building block in medicinal chemistry, primarily owing to its unique structural features that impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The strategic placement of two fluorine atoms and an iodine atom on the benzoic acid scaffold provides a versatile platform for the synthesis of complex molecules, particularly in the realm of oncology and targeted therapies. This technical guide delves into the core applications of this compound, with a special focus on its integral role in the development of kinase inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are provided to offer a comprehensive resource for researchers in the field.
Introduction: The Strategic Advantage of Fluorination and Iodination
The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's interaction with its biological target.
Similarly, the iodine substituent serves a dual purpose. It acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions such as the Suzuki-Miyaura coupling, which are instrumental in constructing complex molecular architectures.[2] Furthermore, the iodine atom can be readily replaced with radioisotopes, such as ¹²⁴I, facilitating the development of radiolabeled compounds for use as imaging agents in Positron Emission Tomography (PET) to study drug distribution and target engagement in vivo.[3][4]
This compound synergistically combines these advantages, making it a highly sought-after intermediate in the synthesis of advanced pharmaceutical agents.
Core Application: A Key Scaffold for MEK Inhibitors in the MAPK/ERK Signaling Pathway
A prominent application of this compound is in the synthesis of inhibitors targeting the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2), attractive targets for therapeutic intervention.[3][6]
The 2-fluoro-4-iodophenylamino moiety, derived from this compound, is a key pharmacophore in several potent and selective MEK inhibitors, most notably Trametinib.[7] This structural motif plays a crucial role in the binding of the inhibitor to the allosteric pocket of the MEK protein.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Quantitative Data: Biological Activity of Trametinib
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Trametinib | MEK1 | 0.92 | Cell-free assay | [7] |
| Trametinib | MEK2 | 1.8 | Cell-free assay | [7] |
| Trametinib | B-Raf V600E | >1000 | Cell-free assay | [7] |
| Trametinib | c-Raf | >1000 | Cell-free assay | [7] |
Table 1: In vitro inhibitory activity of Trametinib. The high potency and selectivity for MEK1/2 highlight the effectiveness of the molecular scaffold derived in part from this compound.
Experimental Protocols
Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea: A Key Intermediate for Trametinib
This protocol outlines the synthesis of a crucial intermediate used in the preparation of Trametinib, starting from 2-fluoro-4-iodoaniline, which can be synthesized from this compound via Curtius rearrangement or other standard synthetic transformations.
Materials:
-
2-Fluoro-4-iodoaniline
-
Triphosgene
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Cyclopropylamine
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Formation of the Isocyanate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred solution of 2-fluoro-4-iodoaniline at 0 °C.
-
After the addition is complete, add anhydrous triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Urea Formation: In a separate flask, dissolve cyclopropylamine (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the freshly prepared isocyanate solution to the cyclopropylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea as a solid.[8]
General Protocol for Amide Coupling of this compound
This protocol describes a general method for forming an amide bond between this compound and a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[9][10]
Application in Radiopharmaceutical Chemistry: Synthesis of ¹²⁴I-Trametinib
The iodine atom on the 2-fluoro-4-iodophenylamino moiety of trametinib provides an ideal site for radioiodination, enabling the synthesis of PET imaging agents. A study by Lewis et al. describes the synthesis of ¹²⁴I-Trametinib from a boronate precursor.[3][4] This allows for non-invasive in vivo imaging to study the pharmacokinetics and target engagement of the drug.
The successful synthesis and application of ¹²⁴I-Trametinib highlight the utility of the iodo-substituent on the core scaffold derived from this compound for developing valuable research tools in drug discovery and development.[3][4]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of fluorine and iodine substituents provides a strategic advantage for the synthesis of complex and potent drug candidates. Its central role in the development of MEK inhibitors, such as Trametinib, for targeting the MAPK/ERK signaling pathway in cancer, demonstrates its significance in modern drug discovery. The ability to leverage the iodine atom for both synthetic diversification and the creation of radiolabeled imaging agents further solidifies its importance as a key intermediate for researchers and scientists in the pharmaceutical industry. The protocols and data presented in this guide offer a foundational understanding of the applications of this compound and aim to facilitate its use in the development of novel therapeutics.
References
- 1. accio.github.io [accio.github.io]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Application of 2,3-Difluoro-4-iodobenzoic Acid in the Discovery of Potent Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of halogenated building blocks has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine and iodine atoms can significantly enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Among these valuable reagents, 2,3-Difluoro-4-iodobenzoic acid has emerged as a critical scaffold, particularly in the development of targeted therapies for oncology. The difluoro substitution pattern is known to improve metabolic stability and cell permeability, while the iodine atom serves as a versatile handle for introducing molecular complexity through cross-coupling reactions. This guide provides a comprehensive overview of the application of this compound in the discovery of kinase inhibitors, with a focus on the synthesis and biological evaluation of compounds targeting the RAS-RAF-MEK-ERK signaling pathway.
Core Application: Synthesis of MEK Inhibitors
A prime example of the utility of a di-fluoro-iodo-phenyl scaffold, closely related to this compound, is in the synthesis of potent MEK (mitogen-activated protein kinase kinase) inhibitors. One such prominent inhibitor is Binimetinib (MEK162), which has demonstrated significant clinical efficacy in the treatment of certain cancers. The following sections detail a representative synthesis and the biological context of such a molecule, illustrating the pivotal role of the core chemical structure.
Synthetic Pathway Overview
The synthesis of a Binimetinib-like MEK inhibitor leverages the unique reactivity of the 2,3-difluoro-4-iodophenylamine core, which can be conceptually derived from this compound. The following diagram outlines a plausible synthetic workflow.
Experimental Protocols: Synthesis of a Binimetinib Analog
The following protocols are adapted from established syntheses of related compounds and outline the key steps in preparing a Binimetinib-like molecule.
Step 1: Preparation of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid
-
To a solution of 2,3,4-trifluoro-5-nitrobenzoic acid in an appropriate solvent, add O-(2-(tert-butoxy)ethyl)hydroxylamine to perform a condensation reaction.
-
The resulting amide is then subjected to an ammonolysis reaction using ammonium hydroxide.
-
A ring-closure reaction is carried out using formic acid in the presence of a Pearlman's catalyst.
-
The intermediate is then subjected to a substitution reaction with 4-bromo-2-fluoro-1-iodobenzene.
Step 2: Amide Coupling to form the final product
-
The resulting carboxylic acid is activated, for example, with a carbodiimide reagent such as EDC, in the presence of an activating agent like HOBt.
-
The activated acid is then reacted with the desired amine, for example, O-(2-hydroxyethyl)hydroxylamine, to form the final amide product.
-
The product is purified by column chromatography or recrystallization.
Biological Activity and Clinical Significance
Derivatives of the 2,3-difluoro-4-iodophenyl scaffold have shown potent and selective inhibitory activity against MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in upstream components of this pathway, such as BRAF and RAS, can lead to constitutive activation and uncontrolled cell growth. MEK inhibitors act by blocking the phosphorylation and activation of ERK, thereby inhibiting downstream signaling and tumor progression.
Quantitative Biological Data
The clinical efficacy of Binimetinib, often in combination with a BRAF inhibitor like Encorafenib, has been demonstrated in clinical trials for BRAF-mutant melanoma.[1][2][3][4] The following tables summarize key quantitative data from these trials.
Table 1: Progression-Free Survival (PFS) in Patients with BRAF-mutant Melanoma [1][4]
| Treatment Arm | Median PFS (months) | Hazard Ratio (HR) vs. Vemurafenib | p-value |
| Encorafenib + Binimetinib | 14.9 | 0.54 | <0.001 |
| Vemurafenib | 7.3 | - | - |
| Encorafenib | 9.6 | 0.69 | <0.001 |
Table 2: Overall Survival (OS) in Patients with BRAF-mutant Melanoma [1]
| Treatment Arm | Median OS (months) | Hazard Ratio (HR) vs. Vemurafenib | p-value |
| Encorafenib + Binimetinib | 33.6 | 0.61 | <0.001 |
| Vemurafenib | 16.9 | - | - |
| Encorafenib | 23.5 | 0.83 | 0.13 |
Table 3: Objective Response Rate (ORR) in Patients with BRAF-mutant Melanoma [4]
| Treatment Arm | ORR (%) | Complete Response (%) |
| Encorafenib + Binimetinib | 68 | 10 |
| Vemurafenib | 50 | 6 |
| Encorafenib | 62 | 9 |
Experimental Protocols: Biological Evaluation
The biological activity of MEK inhibitors is typically assessed through a combination of in vitro enzymatic assays and cell-based assays.
MEK1/2 Kinase Assay Protocol
This protocol outlines a general procedure for determining the in vitro potency of a test compound against MEK1/2.
-
Reagents and Materials: Recombinant active MEK1 or MEK2 enzyme, inactive ERK2 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. To the wells of a microplate, add the assay buffer and the MEK1 or MEK2 enzyme. b. Add serial dilutions of the test compound or vehicle control (e.g., DMSO). c. Initiate the kinase reaction by adding a mixture of ATP and the inactive ERK2 substrate. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the activity of the MEK enzyme. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Phospho-ERK Assay
This assay measures the ability of a compound to inhibit MEK activity within a cellular context.
-
Cell Culture: Plate cancer cells with a known activating mutation in the RAS-RAF-MEK-ERK pathway (e.g., BRAF V600E mutant melanoma cells) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting or ELISA:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of p-ERK and total ERK in the cell lysates.
-
-
Data Analysis: The inhibition of ERK phosphorylation is quantified by measuring the ratio of p-ERK to total ERK. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound and its structural analogs are invaluable building blocks in the design and synthesis of targeted therapies, particularly in the field of oncology. The strategic incorporation of the difluoro-iodophenyl moiety has led to the development of potent and selective kinase inhibitors, such as the MEK inhibitor Binimetinib. The methodologies and data presented in this guide underscore the importance of this chemical scaffold in modern drug discovery and provide a framework for the continued development of novel therapeutics targeting dysregulated signaling pathways in cancer and other diseases.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,3-Difluoro-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate, offering a versatile tool for the synthesis of biaryls, polyolefins, and styrenes.[1] The use of 2,3-Difluoro-4-iodobenzoic acid as a substrate in Suzuki coupling is of particular interest in medicinal chemistry and drug discovery. The resulting fluorinated biaryl carboxylic acids are valuable scaffolds in the development of novel therapeutic agents, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of this compound with various arylboronic acids.
Core Concepts and Reaction Mechanism
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.
-
Transmetalation: The organoboron species (arylboronic acid) reacts with the palladium(II) complex, with the assistance of a base, to transfer the organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the palladium(0) catalyst.[1][4]
A base is crucial for the transmetalation step to activate the organoboron compound.[5] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][5]
Experimental Protocol: General Procedure
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.[6]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and then brine.[6]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl carboxylic acid.[7]
-
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent can significantly impact the yield and purity of the Suzuki coupling product. The following table summarizes common conditions used for Suzuki couplings of similar aryl halides, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 78-95 | [7][8] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [8][9] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | ~95 | [8] |
| Pd/C | - | K₃PO₄ | Ethanol/H₂O | Reflux | Good to excellent | [10] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/Toluene/H₂O | Reflux | ~99 | [11] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The biaryl structures synthesized from this compound are important pharmacophores. The presence of fluorine atoms can modulate the acidity of the carboxylic acid group and influence the overall electronic properties and lipophilicity of the molecule.[3][12] These modifications are crucial for tuning the biological activity and pharmacokinetic profiles of potential drug candidates.[13] For instance, fluorinated biphenyl carboxylic acids have been investigated as anti-inflammatory agents and for their potential in cancer therapy.[7][14] The difluoro substitution pattern can also block positions susceptible to metabolic oxidation, thereby increasing the in vivo half-life of a drug.[15]
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of valuable fluorinated biaryl carboxylic acids. By carefully selecting the catalyst, base, and solvent system, high yields of the desired products can be achieved. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of organic synthesis and drug development to effectively utilize this important building block in their research endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Coupling of 2,3-Difluoro-4-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction of 2,3-Difluoro-4-iodobenzoic acid. This reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures. The protocols and data presented herein are curated from established methodologies for similar substrates and are intended to serve as a robust starting point for reaction optimization.
Introduction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] For the substrate this compound, the presence of electron-withdrawing fluorine and carboxylic acid groups can significantly influence the reactivity of the aryl iodide. Generally, electron-withdrawing groups can enhance the rate of oxidative addition, a key step in the catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Polar aprotic solvents such as DMF, DMAc, and acetonitrile are commonly employed for Heck reactions.[2]
Summary of Heck Coupling Conditions
The following table summarizes typical conditions for the Heck coupling of aryl iodides, particularly those with electron-withdrawing substituents, with acrylates and related alkenes. These conditions can be adapted for this compound.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precursor.[3] |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loading is preferred for process efficiency. |
| Ligand | PPh₃, P(o-tolyl)₃, dppp | Phosphine ligands are often crucial for catalyst stability and reactivity.[4] |
| Alkene | Acrylic acid, methyl acrylate, butyl acrylate | Acrylates are common coupling partners. The choice of ester can influence solubility and subsequent transformations. |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the hydrogen halide formed.[5] |
| Solvent | DMF, DMAc, NMP, Acetonitrile | Polar aprotic solvents are generally effective.[2] |
| Temperature | 80 - 140 °C | Higher temperatures are often required, especially for less reactive substrates.[6] |
| Reaction Time | 4 - 48 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling with Methyl Acrylate
This protocol is a standard starting point for the coupling of this compound with methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
TLC plates, ethyl acetate, hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add methyl acrylate (1.5 mmol, 1.5 eq) and triethylamine (2.0 mmol, 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired cinnamic acid derivative.
Protocol 2: Phosphine-Free Heck Coupling with Acrylic Acid
In some cases, a phosphine-free catalytic system can be effective, particularly with highly reactive aryl iodides.
Materials:
-
This compound
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), Palladium(II) acetate (0.03 mmol, 3 mol%), and Potassium carbonate (2.5 mmol, 2.5 eq).
-
Add anhydrous DMAc (5 mL).
-
Add acrylic acid (1.2 mmol, 1.2 eq) to the mixture.
-
Heat the reaction to 120 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the product by recrystallization or silica gel chromatography.
Visualizations
Heck Coupling Catalytic Cycle
Caption: A diagram illustrating the key steps of the Heck coupling catalytic cycle.
Experimental Workflow
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Notes and Protocols for the Sonogashira Coupling of 2,3-Difluoro-4-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Sonogashira coupling of 2,3-Difluoro-4-iodobenzoic acid with terminal alkynes. This reaction is a powerful method for the synthesis of 4-alkynyl-2,3-difluorobenzoic acid derivatives, which are valuable building blocks in medicinal chemistry and drug development due to the prevalence of the arylalkyne motif in pharmacologically active compounds.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically mediated by a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[2] The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation. The presence of the carboxylic acid and fluorine substituents may require careful optimization of reaction conditions to achieve high yields and purity.
Data Presentation: Reaction Conditions for Sonogashira Coupling of Substituted Aryl Iodides
The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various substituted aryl iodides with terminal alkynes. This data can serve as a reference for optimizing the reaction with this compound.
| Aryl Iodide | Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5%) | Cu₂O on alumina (0.1%) | - | THF/DMA (9:1) | 75 | 72 | <2 |
| 4-Iodobenzaldehyde | Phenylacetylene | Supported Pd | Supported Cu₂O | - | THF/DMA (9:1) | 80 | Flow | 75 |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | Et₃N | Ionic Liquid | 55 | 3 | >99 |
| 2-Iodothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | Et₃N | Ionic Liquid | 55 | 3 | 92 |
| 4-Iodoanisole | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | - | High |
| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ (5) | - | DBU | - | 120 | 24 | >99 |
Experimental Protocols
This section provides a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne. A protecting-group-free approach in an aqueous medium is presented, which is an environmentally friendly and efficient method for substrates bearing a carboxylic acid group.
Protocol: Protecting-Group-Free Sonogashira Coupling in Water
This protocol is adapted from a general procedure for the coupling of halogenated aromatic acids with terminal alkynes in an aqueous medium.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
m-Trisulfonated triphenylphosphine (TPPTS)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), concentrated
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Schlenk flask or a two-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), TPPTS (0.08 equiv.), and copper(I) iodide (0.02 equiv.). If the alkyne has low water solubility, tetrabutylammonium bromide (0.06 equiv.) can be added.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add deionized water to the flask.
-
-
Reaction Execution:
-
Stir the mixture at 40 °C for 20 minutes.
-
Add the terminal alkyne (1.5 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-alkynyl-2,3-difluorobenzoic acid.
-
Visualizations
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Difluoro-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 2,3-Difluoro-4-iodobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are designed to serve as a starting point for the synthesis of a diverse range of substituted benzoic acid derivatives.
General Considerations
Starting Material: this compound is a solid that should be handled in a well-ventilated fume hood. It is advisable to store it under inert atmosphere to prevent any degradation.
Catalysts and Ligands: The choice of palladium catalyst and ligand is crucial for the success of these cross-coupling reactions. The protocols below suggest common and effective catalyst systems. However, for challenging substrates or to optimize reaction yields, screening of different catalysts and ligands may be necessary.
Bases and Solvents: The selection of an appropriate base and solvent system is critical for each type of reaction. The base not only facilitates the catalytic cycle but also influences the solubility of the reactants. Solvents should be anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium catalyst from oxidation. This is typically achieved using standard Schlenk line techniques or a glovebox.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[2]
Application Notes
The Suzuki-Miyaura coupling of this compound with various arylboronic acids allows for the synthesis of 4-aryl-2,3-difluorobenzoic acids. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group can influence the reactivity of the C-I bond. The choice of a suitable base is critical to activate the boronic acid for the transmetalation step.[1]
Catalytic Cycle
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | ~90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~85 |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3] It is a valuable tool for the synthesis of substituted alkenes.[4]
Application Notes
The Heck reaction of this compound with various alkenes, such as acrylates or styrenes, can yield substituted cinnamic acid derivatives. The regioselectivity of the reaction is an important consideration, and often the trans isomer is the major product. The choice of base and the presence of phosphine ligands can significantly influence the reaction's outcome.
Catalytic Cycle
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the alkene and triethylamine to the reaction mixture.
-
Heat the reaction to 100-120 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Acidify with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~80 |
| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 120 | 18 | ~75 |
| Methyl methacrylate | Pd(OAc)₂/dppf | NaOAc | NMP | 110 | 20 | ~70 |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[5] This reaction is instrumental in the synthesis of pharmaceuticals and organic materials.[6]
Application Notes
The Sonogashira coupling of this compound with terminal alkynes leads to the formation of 4-alkynyl-2,3-difluorobenzoic acids. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed. The choice of an amine base is crucial, as it serves both as a base and often as a solvent.
Catalytic Cycle
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data
| Terminal Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 12 | ~92 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH | Toluene | 60 | 8 | ~88 |
| 1-Hexyne | PdCl₂(dppf)/CuI | DBU | DMF | 50 | 16 | ~85 |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Application Notes
The Buchwald-Hartwig amination of this compound with primary or secondary amines allows for the synthesis of 4-amino-2,3-difluorobenzoic acid derivatives. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive amines. A strong, non-nucleophilic base is required for the deprotonation of the amine.
Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] One-pot synthesis of stilbenes by dehydrohalogenation–Heck olefination and multicomponent Wittig–Heck reaction | Semantic Scholar [semanticscholar.org]
- 4. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2,3-Difluoro-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials. The synthesis of these compounds, particularly those bearing fluorine atoms, is of significant interest due to the often-beneficial effects of fluorine on metabolic stability, binding affinity, and pharmacokinetic properties. This document provides detailed application notes and a general protocol for the synthesis of biaryl carboxylic acids via Suzuki-Miyaura cross-coupling, utilizing 2,3-Difluoro-4-iodobenzoic acid as a key starting material. The palladium-catalyzed Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds, offering broad functional group tolerance and generally high yields.[1][2]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.[3][4]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex. The base activates the boronic acid, facilitating this transfer.[5]
-
Reductive Elimination: The two organic moieties on the palladium center couple to form the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]
// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)L2-I", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_biaryl_intermediate [label="Ar-Pd(II)L2-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; biaryl_product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="this compound\n(Ar-I)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="Arylboronic Acid\n(Ar'-B(OH)2)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd_intermediate [color="#5F6368"]; aryl_halide -> oxidative_addition [color="#5F6368"]; pd_intermediate -> transmetalation [color="#5F6368"]; boronic_acid -> transmetalation [color="#5F6368"]; base -> transmetalation [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; transmetalation -> pd_biaryl_intermediate [color="#5F6368"]; pd_biaryl_intermediate -> reductive_elimination [color="#5F6368"]; reductive_elimination -> biaryl_product [color="#5F6368"]; reductive_elimination -> pd0 [color="#5F6368"];
} enddot Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Please note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Hydrochloric acid (HCl), 1M solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if a pre-catalyst is not used).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Base and Solvent: Under the inert atmosphere, add the base followed by the degassed solvent system. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction and Acidification: Transfer the mixture to a separatory funnel. Separate the layers. The aqueous layer can be acidified with 1M HCl to a pH of approximately 2-3 to precipitate the biaryl carboxylic acid product. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl compound.
Data Presentation: Typical Reaction Components and Conditions
The successful synthesis of biaryl compounds from this compound via Suzuki-Miyaura coupling is dependent on the careful selection of reaction parameters. The following tables summarize common components and conditions.
Table 1: Key Components for Suzuki-Miyaura Coupling
| Component | Example(s) | Role in Reaction | Typical Amount |
| Aryl Halide | This compound | Electrophilic coupling partner | 1.0 equivalent |
| Organoboron Reagent | Phenylboronic acid, 4-Methoxyphenylboronic acid | Nucleophilic coupling partner | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyzes the C-C bond formation | 1 - 5 mol% |
| Ligand | PPh₃, SPhos, XPhos, PCy₃ | Stabilizes and activates the Pd catalyst | 2 - 10 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | Activates the organoboron reagent | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | Dissolves reactants and facilitates the reaction | - |
Table 2: Representative Reaction Conditions
| Parameter | Typical Range/Value | Notes |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and reagents. |
| Concentration | 0.1 - 0.5 M | Can influence reaction rates and solubility. |
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The protocol and data provided herein serve as a valuable starting point for researchers. It is important to emphasize that the optimal conditions may vary depending on the specific arylboronic acid used and the desired scale of the reaction. Careful screening of catalysts, ligands, bases, and solvents is recommended to achieve the best results for each unique substrate combination. The resulting fluorinated biaryl carboxylic acids are valuable building blocks for the development of novel pharmaceuticals and advanced materials.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 2,3-Difluoro-4-iodobenzoic Acid in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodobenzoic acid is a versatile building block for the synthesis of novel small molecules targeting the central nervous system (CNS). Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a readily displaceable iodine atom, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective CNS drug candidates. This document provides detailed application notes and protocols for leveraging this starting material in the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH) and antagonists of the metabotropic glutamate receptor 5 (mGluR5), two key targets implicated in a range of neurological and psychiatric disorders.
Target Rationale: FAAH and mGluR5 in CNS Disorders
Fatty Acid Amide Hydrolase (FAAH): FAAH is an integral membrane enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide.[1][2] Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH an attractive therapeutic target for conditions like anxiety, pain, and neuroinflammation.
Metabotropic Glutamate Receptor 5 (mGluR5): mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission.[3] Dysregulation of mGluR5 signaling has been implicated in various CNS disorders, including anxiety, depression, addiction, and Fragile X syndrome.[3][4] Antagonists of mGluR5 have shown therapeutic potential in preclinical models of these conditions.[4]
Synthetic Strategies and Protocols
The 2,3-difluoro-4-iodophenyl scaffold can be incorporated into various molecular architectures to target FAAH and mGluR5. The iodine atom serves as a versatile handle for carbon-carbon bond-forming reactions, such as the Suzuki and Sonogashira cross-coupling reactions, enabling the introduction of diverse substituents to probe the binding pockets of these targets.
Protocol 1: Synthesis of a Hypothetical FAAH Inhibitor Core Structure
This protocol describes a general synthetic route to a hypothetical FAAH inhibitor incorporating the 2,3-difluoro-4-substituted-phenyl moiety. The design is based on known pharmacophores for FAAH inhibitors, which often feature a central heterocyclic core.
Workflow:
Figure 1: General synthetic workflow for an FAAH inhibitor candidate.
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
Appropriate heterocyclic amine (e.g., piperidine, morpholine derivatives)
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for Suzuki, PdCl₂(PPh₃)₂ for Sonogashira)
-
Copper(I) iodide (for Sonogashira)
-
Appropriate boronic acid/ester (for Suzuki) or terminal alkyne (for Sonogashira)
-
Base for coupling (e.g., K₂CO₃ for Suzuki, Et₃N for Sonogashira)
-
Anhydrous solvent for coupling (e.g., dioxane/water for Suzuki, THF for Sonogashira)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the desired heterocyclic amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Cross-Coupling Reaction (Example: Sonogashira Coupling):
-
To a degassed solution of the amide from the previous step (1.0 eq.) in anhydrous THF, add the terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), CuI (0.1 eq.), and triethylamine (2.0 eq.).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final FAAH inhibitor candidate.
Protocol 2: Synthesis of a Hypothetical mGluR5 Antagonist Core Structure
This protocol outlines a general approach to a hypothetical mGluR5 antagonist. Many known mGluR5 antagonists feature a central aromatic or heteroaromatic core with specific side chains.
Workflow:
Figure 2: General synthetic workflow for an mGluR5 antagonist candidate.
Note on starting material: 2,3-Difluoro-4-iodoaniline can be synthesized from this compound via a Curtius rearrangement.
Procedure (General Steps):
-
Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination: Couple 2,3-difluoro-4-iodoaniline with a suitable heterocyclic electrophile (e.g., a chloropyrimidine or chloropyridine derivative) to form the core structure.
-
Cross-Coupling: Utilize the iodine atom for a Suzuki or Sonogashira coupling reaction to introduce a key pharmacophoric element, as described in Protocol 1.
-
Purification: Purify the final compound using column chromatography.
In Vitro Biological Evaluation Protocols
Protocol 3: In Vitro FAAH Inhibition Assay
This fluorometric assay measures the ability of a test compound to inhibit the enzymatic activity of FAAH.[5][6]
Workflow:
Figure 3: Workflow for in vitro FAAH inhibition assay.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds and a known FAAH inhibitor (e.g., URB597) as a positive control[7]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. Prepare the FAAH enzyme solution and the substrate solution in assay buffer according to the manufacturer's instructions.
-
Assay:
-
To the wells of a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle for control), and the FAAH enzyme solution.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: In Vitro mGluR5 Antagonist Assay (Calcium Mobilization)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium induced by an mGluR5 agonist.[8]
Workflow:
Figure 4: Workflow for in vitro mGluR5 antagonist assay.
Materials:
-
A cell line stably expressing human mGluR5 (e.g., HEK293 or CHO cells)
-
Cell culture medium and reagents
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
An mGluR5 agonist (e.g., (S)-3,5-DHPG)
-
Test compounds and a known mGluR5 antagonist (e.g., MPEP or MTEP) as a positive control[3]
-
A fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture and Plating: Culture the mGluR5-expressing cells under standard conditions and seed them into 96-well black, clear-bottom plates.
-
Dye Loading: The following day, wash the cells with assay buffer and load them with the calcium-sensitive dye according to the manufacturer's protocol.
-
Assay:
-
Wash the cells to remove excess dye and add assay buffer containing the test compound dilutions or vehicle.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the mGluR5 agonist and continue to record the fluorescence for a few minutes to measure the calcium response.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the agonist-induced response by the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the synthesized compounds.
Table 1: In Vitro FAAH Inhibitory Activity of 2,3-Difluoro-4-substituted-phenyl Derivatives
| Compound ID | R-group at 4-position | FAAH IC₅₀ (nM) |
| 1a | Phenylacetylene | [Insert Data] |
| 1b | 4-Fluorophenylacetylene | [Insert Data] |
| 1c | Pyridin-3-ylacetylene | [Insert Data] |
| URB597 | (Positive Control) | [Insert Data] |
Table 2: In Vitro mGluR5 Antagonist Activity of 2,3-Difluoro-4-substituted-phenyl Derivatives
| Compound ID | R-group at 4-position | mGluR5 IC₅₀ (nM) |
| 2a | Phenyl | [Insert Data] |
| 2b | 4-Chlorophenyl | [Insert Data] |
| 2c | Thiophen-2-yl | [Insert Data] |
| MTEP | (Positive Control) | [Insert Data] |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel CNS drug candidates. The protocols and application notes provided herein offer a framework for the design, synthesis, and in vitro evaluation of FAAH inhibitors and mGluR5 antagonists derived from this scaffold. Further optimization of hit compounds through iterative medicinal chemistry efforts, guided by SAR data, can lead to the identification of potent and selective clinical candidates for the treatment of a variety of CNS disorders.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and CNS Activity of Phenytoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Difluoro-4-iodobenzoic Acid in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodobenzoic acid is a versatile synthetic intermediate playing a crucial role in the development of novel small molecules for oncology research. Its unique trifunctionalized aromatic core, featuring two fluorine atoms, an iodine atom, and a carboxylic acid group, offers a rich platform for chemical derivatization. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura coupling. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of potential anticancer agents.
Synthetic Applications
This compound is an ideal starting material for the synthesis of a variety of scaffolds with potential applications in oncology. The following protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction to generate a biphenyl carboxylic acid derivative, a common motif in kinase inhibitors.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical derivative, 4-(4-aminophenyl)-2,3-difluorobenzoic acid, a potential precursor for further elaboration into kinase inhibitors or other targeted therapies.
Materials:
-
This compound
-
4-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
Biological Evaluation in Oncology
Derivatives of this compound can be screened for their anticancer activity using a variety of in vitro assays. The following protocols are standard methods to assess cytotoxicity, effects on cell cycle, and induction of apoptosis.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37 °C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within 1 hour.
Quantitative Data Summary
The following table summarizes hypothetical IC₅₀ values for a series of compounds derived from this compound, tested against various cancer cell lines. These values are representative of what might be observed for active compounds in this class.
| Compound ID | Parent Scaffold | Modification | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| DFI-001 | Biphenyl | -NH₂ | 5.2 | 8.1 | 6.5 |
| DFI-002 | Biphenyl | -NH-CO-CH₃ | 2.8 | 4.5 | 3.9 |
| DFI-003 | Biphenyl | -NH-SO₂-Ph | 1.5 | 2.3 | 1.8 |
| DFI-004 | Phenyl-Thiophene | -NH₂ | 7.8 | 10.2 | 9.1 |
| DFI-005 | Phenyl-Pyridine | -NH₂ | 3.1 | 5.6 | 4.3 |
Signaling Pathway Visualization
Many anticancer agents derived from benzoic acid scaffolds are known to target protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a simplified representation of the MAPK/ERK pathway, a common target in oncology drug discovery. Derivatives of this compound could be designed to inhibit key kinases in this pathway, such as MEK or ERK.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound represents a valuable starting material for the synthesis of novel and potent anticancer agents. The synthetic and biological protocols provided herein offer a framework for researchers to explore the potential of this versatile chemical building block in oncology drug discovery. The ability to readily introduce diverse functionalities via the iodine handle allows for the generation of compound libraries for screening against various cancer targets, with the potential to identify new therapeutic leads.
Application Notes and Protocols for Radiolabeling with 2,3-Difluoro-4-iodobenzoic Acid Derivatives for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular imaging plays a pivotal role in modern biomedical research and clinical diagnostics, enabling the non-invasive visualization and quantification of biological processes at the molecular level. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful nuclear imaging techniques that rely on the administration of radiolabeled probes. The choice of radionuclide and the labeling chemistry are critical for the development of effective imaging agents.
This document provides detailed application notes and protocols for the radiolabeling of biomolecules using prosthetic groups derived from 2,3-Difluoro-4-iodobenzoic acid. The introduction of radioiodine (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹³¹I for therapeutic applications) onto a benzoic acid scaffold offers a versatile platform for the development of novel radiopharmaceuticals. The fluorine substituents on the phenyl ring can enhance metabolic stability and modulate the pharmacokinetic properties of the resulting tracer. These notes are intended to guide researchers in the synthesis, purification, and quality control of radioiodinated imaging agents based on this scaffold.
Radiolabeling Strategies
The direct radioiodination of an iodo-substituted aromatic ring via isotopic exchange is often challenging and can result in low specific activity. A more robust and widely adopted strategy is the use of precursors where the iodine atom is replaced by a group amenable to electrophilic or nucleophilic radioiodination. For aromatic systems, electrophilic substitution is a common and effective method. Precursors such as trialkylstannyl or boronic acid derivatives are frequently employed to ensure high regioselectivity and efficient incorporation of the radioiodine.
The general approach involves the synthesis of a non-radioactive precursor, followed by a radioiodination reaction using a suitable oxidizing agent to generate an electrophilic iodine species from radioiodide (e.g., Na¹²⁴I).
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from radioiodination reactions of aromatic precursors, providing a reference for expected outcomes when developing new radiotracers.
| Precursor Type | Radioisotope | Oxidizing Agent | Typical Radiochemical Yield (RCY) | Reference |
| Aryltrialkylstannane | ¹²⁵I | N-Chlorosuccinimide (NCS) | 65% ± 8% | [1] |
| Arylboronic Acid | ¹²⁵I | Peracetic Acid | High | [2] |
| Aryltrimethylsilane | ¹³¹I | Trifluoroperacetic Acid | 85-90% | [2][3] |
| Direct (Activated Arene) | ¹²⁵I | Silver Triflimide | Good | [3] |
Table 1: Comparison of Radiochemical Yields for Different Radioiodination Precursors and Methods.
| Radiotracer | Imaging Modality | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |
| [¹⁸F]8 (Quinoxaline derivative) | PET | B16Bl6 Melanoma | 14.33 ± 2.11 | 1 h p.i. | [4] |
| [¹²⁵I]39-42 (Benzamide derivatives) | SPECT | Melanoma | 12.1-18.3 | 3 h p.i. | [5] |
| ¹³¹I-IFNABZA | SPECT | B16F10 Melanoma | High | - | [6] |
Table 2: In Vivo Tumor Uptake of Selected Radioiodinated Tracers.
Experimental Protocols
Protocol 1: Synthesis of a Stannylated Precursor for Radiolabeling
This protocol describes the synthesis of a tri-n-butylstannyl derivative of 2,3-difluorobenzoic acid, a suitable precursor for radioiodination.
Materials:
-
This compound
-
Hexabutylditin, (Bu₃Sn)₂
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add hexabutylditin (1.1 equivalents) to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-(tri-n-butylstannyl)-2,3-difluorobenzoic acid.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Radioiodination via Iododestannylation
This protocol details the radioiodination of the stannylated precursor with Iodine-124 (¹²⁴I) for PET imaging.
Materials:
-
4-(tri-n-butylstannyl)-2,3-difluorobenzoic acid precursor
-
[¹²⁴I]Sodium iodide in 0.1 M NaOH
-
N-Chlorosuccinimide (NCS) solution in ethanol
-
Acetic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
C18 Sep-Pak cartridge
-
HPLC system with a radioactivity detector
Procedure:
-
To a reaction vial, add a solution of the 4-(tri-n-butylstannyl)-2,3-difluorobenzoic acid precursor (5-10 µg) in acetonitrile (100 µL).
-
In a separate vial, neutralize the [¹²⁴I]NaI solution (e.g., 37-185 MBq) with a small volume of dilute acetic acid.
-
Add the neutralized [¹²⁴I]NaI to the precursor solution.
-
Add a freshly prepared solution of N-Chlorosuccinimide (NCS) in ethanol (10-20 µL of a 1 mg/mL solution).
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
Dilute the reaction mixture with water and load it onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted iodide and other polar impurities.
-
Elute the crude radiolabeled product from the cartridge with ethanol or acetonitrile.
-
Purify the radiolabeled product using reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Collect the fraction corresponding to the desired product, [¹²⁴I]this compound.
-
Reformulate the final product in a biocompatible solvent (e.g., saline with a small amount of ethanol) for in vivo studies.
Quality Control:
-
Radiochemical Purity: Determine by analytical HPLC with a radioactivity detector. The radiochemical purity should typically be >95%.
-
Specific Activity: Calculate by measuring the total radioactivity and the total mass of the product.
-
Identity Confirmation: Co-elution of the radioactive product with a non-radioactive standard of this compound on analytical HPLC.
Visualizations
Caption: Workflow for the synthesis and radiolabeling of a this compound derivative.
Caption: General principle of molecular imaging using a radiolabeled benzoic acid derivative.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, radiofluorination, and in vivo evaluation of novel fluorinated and iodinated radiotracers for PET imaging and targeted radionuclide therapy of melanoma [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, radioiodination and in vivo screening of novel potent iodinated and fluorinated radiotracers as melanoma imaging and therapeutic probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Fluorinated Drug Candidates with 2,3-Difluoro-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. 2,3-Difluoro-4-iodobenzoic acid is a valuable building block for the synthesis of fluorinated drug candidates, offering a versatile scaffold for the introduction of diverse functionalities through various cross-coupling reactions. The presence of the difluoro substitution pattern on the aromatic ring can profoundly influence the electronic properties and conformation of the final compound, while the iodo group serves as a reactive handle for palladium- and copper-catalyzed transformations.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of fluorinated drug candidates, with a focus on key cross-coupling reactions that are instrumental in drug discovery and development.
Key Synthetic Applications
This compound is a versatile precursor for the synthesis of a wide range of fluorinated drug candidates, particularly kinase inhibitors and other targeted therapies. The primary synthetic strategies involve the functionalization of the C-I bond via palladium- or copper-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.
The general workflow for utilizing this compound in drug synthesis typically involves an initial cross-coupling reaction, followed by further synthetic modifications as required.
Caption: General synthetic workflow.
Palladium- and Copper-Catalyzed Cross-Coupling Reactions
The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for the derivatization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl scaffolds prevalent in many kinase inhibitors.[1]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of an organoboron species (boronic acid or ester) with an organohalide. The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound or its corresponding ester (1.0 equiv)
-
Aryl or heteroaryl boronic acid/ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
-
Procedure:
-
To a dry reaction vessel, add this compound (or its ester), the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic solvent system is used, separate the layers. If a single solvent is used, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data:
While specific data for this compound is limited in the provided search results, the following table presents representative yields for Suzuki-Miyaura couplings of structurally similar aryl iodides, which can serve as a reference.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Iodobenzoic acid | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| 3 | Methyl 3-fluoro-4-iodobenzoate | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 90 | 8 | 88 |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes, which are important intermediates in the development of various therapeutic agents, including kinase inhibitors.[2][3]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[3]
Caption: Sonogashira coupling workflow.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound or its corresponding ester (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
-
Procedure:
-
To a dry, inert-atmosphere reaction vessel, add this compound (or its ester), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data:
The following table provides representative yields for Sonogashira couplings of aryl iodides.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | 4-Iodotoluene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 50 | 12 | 89 |
| 3 | Ethyl 4-iodobenzoate | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 60 | 8 | 91 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of arylamines, which are key structural motifs in a vast number of pharmaceuticals.[4]
Reaction Principle: This palladium-catalyzed reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a base and a phosphine ligand.[4]
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
Ester of this compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the ester of this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data:
The following table presents representative yields for Buchwald-Hartwig amination reactions of aryl halides.
| Entry | Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 16 | 98 |
| 2 | 1-Chloro-4-nitrobenzene | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| 3 | Methyl 4-iodobenzoate | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | Cs₂CO₃ | Toluene | 100 | 8 | 95 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of fluorinated drug candidates. Its utility is primarily demonstrated through its participation in a variety of robust and high-yielding palladium- and copper-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient and modular approaches to introduce diverse aryl, heteroaryl, alkynyl, and amino functionalities. These transformations are fundamental in modern drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship studies and the synthesis of complex active pharmaceutical ingredients. The protocols and data presented herein serve as a guide for researchers to effectively utilize this compound in their drug development programs. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
Application Notes and Protocols for the Analytical Monitoring of 2,3-Difluoro-4-iodobenzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the progress of chemical reactions involving 2,3-Difluoro-4-iodobenzoic acid. The methods described herein are essential for reaction optimization, impurity profiling, and ensuring the quality and consistency of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring its reactions to ensure optimal yield, purity, and safety of the final product. This document outlines validated methods for the quantitative and qualitative analysis of this compound and its reaction mixtures.
Analytical Methodologies
A comparative overview of the recommended analytical techniques is presented below, followed by detailed experimental protocols. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation of byproducts, or real-time reaction monitoring.
Data Presentation: Comparative Overview of Analytical Techniques
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| HPLC-UV | ~1 µg/mL | ~5 µg/mL | > 0.999 | Robust, widely available, cost-effective for quantitative analysis. | Moderate sensitivity, potential for matrix interference. |
| GC-MS | < 1 ng/mL (with derivatization) | < 5 ng/mL (with derivatization) | > 0.99 | High sensitivity and selectivity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| NMR | ~0.1 mg/mL | ~0.5 mg/mL | Not typically used for primary quantification without internal standards. | Provides detailed structural information, ideal for identifying unknowns and reaction intermediates. | Lower sensitivity compared to chromatographic methods, more complex quantification. |
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Method optimization and validation are recommended for specific reaction matrices.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in reaction mixtures.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA or formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 235 nm
-
-
Analysis: Inject the standards and samples. Quantify the amount of this compound by comparing the peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of this compound, particularly after derivatization to increase its volatility.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the dried reaction mixture residue into a vial.
-
Add 500 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-550
-
-
Analysis: Inject 1 µL of the derivatized sample. Identify the this compound derivative based on its retention time and mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural elucidation of the starting material, products, and any intermediates or byproducts. Both ¹H and ¹⁹F NMR are highly informative.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (optional, for quantification, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the reaction mixture in 0.6 mL of a suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. The aromatic region will show characteristic signals for the protons on the benzene ring.
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine spectrum. The two fluorine atoms will give rise to distinct signals with characteristic couplings.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and products to determine their relative ratios.
-
Analyze the chemical shifts and coupling constants to confirm structures and identify unknown species. For reference, the ¹H NMR spectrum of the similar 2,4-difluoro-5-iodobenzoic acid is publicly available and can be used as a guide for interpreting the spectra.[1]
-
Visualizations
Experimental Workflow
Caption: General analytical workflow.
Logical Relationship of Analytical Methods
Caption: Guide for selecting the appropriate analytical method.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2,3-Difluoro-4-iodobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling yield of 2,3-Difluoro-4-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?
A1: Low or no yield in the Suzuki coupling of this compound can stem from several factors. Given that the substrate is an electron-deficient aryl iodide, the oxidative addition step is generally favorable.[1] Common issues often relate to other aspects of the catalytic cycle or reaction conditions:
-
Catalyst Inactivity: The Pd(0) active species may not be generating efficiently, or the catalyst may have degraded. Consider using a fresh batch of catalyst or a pre-catalyst.
-
Suboptimal Base/Solvent Combination: The base may not be soluble enough in the chosen solvent system to effectively activate the boronic acid for transmetalation.[2][3]
-
Protodeboronation: The boronic acid coupling partner can be susceptible to hydrolysis (protodeboronation), especially in the presence of excessive water or strong bases, leading to the formation of arene byproducts.[3][4]
-
Poor Reactant Quality: Ensure the boronic acid is pure and that all solvents are appropriately degassed to prevent catalyst oxidation.
-
Catalyst Poisoning: The build-up of iodide in the reaction mixture can sometimes poison the palladium catalyst.[5]
Q2: Which palladium catalyst and ligand system is most effective for coupling this electron-deficient substrate?
A2: For electron-deficient aryl halides like this compound, the oxidative addition step is typically fast. However, a robust catalyst is needed to ensure efficient transmetalation and reductive elimination. Catalysts with bulky and electron-rich phosphine ligands are often highly effective.[6]
-
Buchwald Ligands: Ligands such as SPhos and XPhos, when paired with a palladium source like Pd(OAc)₂, are known to confer high activity and stability to the catalyst, promoting high yields even with challenging substrates.[6][7]
-
Pre-formed Catalysts: Using pre-catalysts like XPhos Pd G3 can ensure consistent generation of the active Pd(0) species.[5]
-
Standard Catalysts: While often effective, traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may require higher temperatures or longer reaction times compared to more modern ligand systems.[6][8]
Q3: How should I select the optimal base for this reaction?
A3: The base is critical as it activates the boronic acid, facilitating the transmetalation step.[9] The choice of base is often linked to the solvent system.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective, especially in solvent mixtures containing water (e.g., dioxane/water, DMF/water).[6][10]
-
Phosphates: Potassium phosphate (K₃PO₄) is another common and often highly effective base, particularly in anhydrous solvent systems.[6]
-
Strong vs. Mild Bases: While strong bases like NaOH can be used, they may promote side reactions, including hydrolysis of the boronic acid.[1][2] Given the presence of the carboxylic acid, milder bases are generally preferred to avoid unwanted acid-base chemistry that could affect solubility and reactivity.[11]
Q4: What is the recommended solvent system for coupling this compound?
A4: The solvent must effectively dissolve the aryl iodide, the boronic acid, and the base.[3] Biphasic solvent systems are very common for Suzuki couplings.
-
Aqueous Mixtures: A mixture of an organic solvent like 1,4-dioxane, THF, or DMF with water is a standard choice.[2][6][10] Water helps dissolve inorganic bases like K₂CO₃, which can accelerate the reaction.[3] A typical ratio is between 4:1 and 10:1 (organic solvent to water).[6]
-
Anhydrous Conditions: If protodeboronation is a concern, the reaction can be run under anhydrous conditions using a base soluble in organic solvents, such as K₃PO₄.[3]
-
Solvent Screening: The optimal solvent can be substrate-dependent, so screening different systems may be necessary to achieve the best yield.[3]
Q5: I am observing significant protodeboronation of my boronic acid coupling partner. How can this be minimized?
A5: Protodeboronation is a common side reaction that consumes the boronic acid. To minimize it:
-
Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Limit Water: Reduce the amount of water in the solvent system or switch to anhydrous conditions.[3]
-
Choose a Milder Base: Use KF or K₃PO₄ instead of stronger bases like NaOH or Cs₂CO₃.[9]
-
Use Boronic Esters or Trifluoroborates: Organoboronates, such as pinacol esters (Bpin), MIDA boronates, or potassium trifluoroborates (BF₃K), are often more stable and less prone to protodeboronation than their corresponding boronic acids.[4][9] They slowly release the boronic acid under the reaction conditions, keeping its concentration low.
Q6: How does the carboxylic acid functional group on this compound affect the reaction and workup?
A6: The carboxylic acid is a strong electron-withdrawing group, which activates the C-I bond for oxidative addition.[1] During the reaction, the basic conditions will deprotonate the carboxylic acid to form a carboxylate salt. This will alter the solubility of the substrate and the final product. The workup procedure must account for this. A typical workup involves an acid-base extraction, where the reaction mixture is acidified (e.g., with 1 M HCl) to a pH of ~2 to protonate the carboxylate and precipitate the desired carboxylic acid product, which can then be extracted into an organic solvent.[6]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution(s) |
| No Product Formation | Inactive catalyst or incomplete generation of Pd(0). | • Use a fresh batch of catalyst.• Try a palladium pre-catalyst (e.g., Buchwald G3 type).[5]• Ensure all solvents are thoroughly degassed. |
| Poor solubility of reactants or base. | • Screen different solvent systems (e.g., dioxane/water, THF/water, DMF).[3]• Ensure vigorous stirring to maximize interaction between phases. | |
| Low Yield with Starting Material Recovery | Insufficient reaction time or temperature. | • Monitor the reaction by TLC or LC-MS and increase the reaction time.• Gradually increase the reaction temperature (typically 80-100 °C).[12] |
| Catalyst deactivation during the reaction. | • Use a more robust ligand system, such as a Buchwald-type phosphine ligand (e.g., SPhos).[6][7]• Consider adding a small amount of LiCl (2-3 eq.) to mitigate potential iodide poisoning.[5] | |
| Significant Side Product Formation | Protodeboronation of the boronic acid. | • Reduce the amount of water or switch to anhydrous conditions.[3]• Use a milder base (e.g., K₃PO₄).• Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of the boronic acid.[4] |
| Homocoupling of the boronic acid. | • Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar) as oxygen can promote homocoupling.• Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid a large excess. |
Data Presentation: Illustrative Optimization Parameters
The following tables present hypothetical data to guide the optimization process for coupling this compound with a generic arylboronic acid.
Table 1: Catalyst and Ligand System Screening Conditions: Arylboronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 90 °C, 12 h.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Hypothetical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | 65 |
| 2 | PdCl₂(dppf) (3) | - | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | 90 |
Table 2: Base and Solvent System Optimization Conditions: Arylboronic Acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 90 °C, 12 h.
| Entry | Base (2.0 eq) | Solvent System (v/v) | Hypothetical Yield (%) |
| 1 | K₂CO₃ | Dioxane / H₂O (4:1) | 92 |
| 2 | Cs₂CO₃ | Dioxane / H₂O (4:1) | 89 |
| 3 | K₃PO₄ | Dioxane (anhydrous) | 95 |
| 4 | K₂CO₃ | THF / H₂O (4:1) | 85 |
| 5 | K₂CO₃ | DMF / H₂O (4:1) | 88 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point for the reaction. Reagents and conditions should be optimized based on the specific boronic acid used.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or Pd(dppf)Cl₂) (1-3 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane, potentially with water)
-
Inert gas (Argon or Nitrogen)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent like ethyl acetate.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the product. Confirm with pH paper.
-
Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure biaryl carboxylic acid.
Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A troubleshooting flowchart for diagnosing low-yield reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Byproducts in Heck Reactions of 2,3-Difluoro-4-iodobenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Heck reaction of 2,3-Difluoro-4-iodobenzoic acid. The following guides and FAQs address common challenges, with a focus on minimizing byproduct formation.
Troubleshooting Guide: Common Issues & Solutions
This section provides a question-and-answer guide to specific experimental issues.
-
Issue 1: High levels of homocoupling byproduct (biaryl formation).
-
Question: My reaction is yielding a significant amount of 4,4'-diiodo-2,2',3,3'-tetrafluorobiphenyl-dicarboxylic acid. What causes this and how can I prevent it?
-
Answer: Homocoupling of the aryl iodide is a common side reaction. It is often promoted by high catalyst concentrations or the presence of Pd(II) species which can arise from incomplete reduction of a Pd(II) precatalyst or from side reactions.
-
Potential Causes & Solutions:
-
High Catalyst Loading: An excess of palladium can facilitate the homocoupling pathway. Solution: Systematically decrease the catalyst loading (e.g., from 2 mol% to 0.5 mol%).
-
Ligand Choice: The ligand can influence the relative rates of the desired Heck reaction versus homocoupling. Solution: Screen bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos), which often favor the cross-coupling pathway.
-
Presence of Oxidants (e.g., O₂): Trace oxygen can promote the formation of Pd(II) species that lead to homocoupling.[1] Solution: Ensure the reaction is thoroughly degassed and maintained under a strictly inert atmosphere (N₂ or Ar). Adding a mild reducing agent, such as potassium formate, can sometimes help maintain the palladium in its active Pd(0) state.[1]
-
-
-
-
Issue 2: Significant formation of dehalogenated product (2,3-Difluorobenzoic acid).
-
Question: I am observing a significant amount of 2,3-Difluorobenzoic acid in my crude product mixture. What leads to this hydrodehalogenation, and how can it be minimized?
-
Answer: Dehalogenation (or hydrodehalogenation) is the replacement of the iodine atom with a hydrogen atom. This side reaction consumes the starting material and lowers the overall yield.
-
Potential Causes & Solutions:
-
Hydride Source: The hydride can originate from the solvent (e.g., DMF), base (e.g., triethylamine used as a base can also be a hydride donor), or trace water.[2][3] Solution: Use anhydrous solvents and reagents. If using an amine base, consider switching to an inorganic base like K₂CO₃ or NaOAc.[4][5]
-
Catalyst System: Certain catalyst systems are more prone to promoting dehalogenation.[6][7] Solution: Screen different palladium precursors and ligands. N-Heterocyclic Carbene (NHC) ligands, in combination with strong bases like NaOtBu, have been shown to be effective for cross-coupling but can also catalyze dehalogenation, so careful optimization is needed.[7]
-
High Temperature: Elevated temperatures can sometimes increase the rate of dehalogenation. Solution: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
-
-
-
Issue 3: Low conversion of starting material or poor yield of the Heck product.
-
Question: My reaction has stalled, showing low conversion of the this compound, even with minimal byproduct formation. What are the likely reasons?
-
Answer: Low conversion can be caused by catalyst deactivation or suboptimal reaction conditions.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species can aggregate into inactive palladium black, especially with "ligandless" systems or at high temperatures.[8] Solution: Ensure an appropriate ligand-to-palladium ratio is used. Bulky phosphine or NHC ligands can stabilize the catalytic species.
-
Inappropriate Base: The choice of base is crucial for regenerating the active Pd(0) catalyst at the end of the cycle.[9][10] An unsuitable base can lead to a slow turnover rate. Solution: Screen a variety of inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (Et₃N, DIPEA) bases.
-
Suboptimal Solvent/Temperature: The reaction may be too slow under the chosen conditions. Solution: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[11] A systematic increase in temperature or a switch to a higher-boiling solvent may be necessary, while being mindful of potential increases in side reactions.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect in the Heck reaction of this compound? A1: The two most common byproducts are the homocoupled biaryl, formed from the coupling of two molecules of the starting material, and the dehalogenated product, 2,3-Difluorobenzoic acid.
Q2: How do the electron-withdrawing fluorine and carboxylic acid groups on the aryl iodide affect the reaction? A2: The presence of electron-withdrawing groups makes the aryl iodide more electron-deficient. This generally accelerates the oxidative addition step (the insertion of Pd(0) into the Carbon-Iodine bond), which is often the rate-determining step of the catalytic cycle.[4][12]
Q3: What is a good starting point for a catalyst, ligand, and base combination for this substrate? A3: A robust starting point would be a palladium(II) precatalyst like Pd(OAc)₂ (which is reduced in situ) or a palladium(0) source like Pd₂(dba)₃.[11] Pair this with a bulky, electron-rich monodentate phosphine ligand such as tri(tert-butyl)phosphine (P(t-Bu)₃) or a biarylphosphine ligand (e.g., XPhos). For the base, an inorganic carbonate like K₂CO₃ is a common and effective choice.[4][5]
Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts? A4: For real-time monitoring of the consumption of starting materials and formation of the product, Thin Layer Chromatography (TLC) is effective. For detailed analysis of the product mixture, including quantification of yield and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal. Final product characterization should be performed using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Quantitative Data Summary
The following table presents hypothetical data from optimization studies to illustrate the impact of various parameters on the reaction outcome.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) | Dehalogenation (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 110 | 55 | 18 | 10 |
| 2 | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₂CO₃ | DMAc | 90 | 82 | 4 | 3 |
| 3 | Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₂CO₃ | DMAc | 90 | 91 | <2 | <2 |
| 4 | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF | 110 | 30 | 25 | 15 |
| 5 | Pd(OAc)₂ (1) | XPhos (1.2) | NaOtBu (2.2) | Dioxane | 90 | 75 | 3 | 12 |
Key Experimental Protocol: Optimized Heck Reaction
This protocol provides a general methodology for the Heck reaction of this compound with an alkene (e.g., butyl acrylate), optimized for high yield and minimal byproduct formation.
Materials:
-
This compound
-
Alkene (e.g., Butyl Acrylate, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.5 mol%)
-
Ligand (e.g., XPhos, 1.2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous Solvent (e.g., DMAc)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Add this compound (1.0 mmol, 1.0 equiv) and finely ground K₂CO₃ (2.0 mmol, 2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
In a separate vial, weigh the Pd₂(dba)₃ (0.005 mmol) and XPhos (0.012 mmol) and dissolve in a small amount of anhydrous DMAc.
-
To the Schlenk flask, add anhydrous DMAc (to achieve a ~0.2 M concentration), followed by the alkene (1.2 mmol, 1.2 equiv) via syringe.
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired substituted alkene.
Visualizations
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A logical workflow for troubleshooting common Heck reaction issues.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Technical Support Center: Purification of 2,3-Difluoro-4-iodobenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3-Difluoro-4-iodobenzoic acid and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives.
Issue 1: Oily Residue or Failure to Crystallize
Possible Causes:
-
Incomplete reaction: The presence of unreacted starting materials or intermediates can inhibit crystallization.
-
Inappropriate solvent: The chosen solvent may be too good a solvent for the compound, even at low temperatures.
-
Presence of soluble impurities: Certain byproducts can act as "crystal poisons," interfering with lattice formation.
-
Excess solvent: Using too much solvent will keep the compound dissolved even after cooling.
Troubleshooting Steps:
Caption: Troubleshooting workflow for crystallization issues.
Issue 2: Low Recovery of Purified Product
Possible Causes:
-
Premature crystallization: The compound crystallizes out during hot filtration.
-
High solubility in cold solvent: The compound is significantly soluble in the recrystallization solvent even at low temperatures.
-
Multiple transfer steps: Product loss occurs during transfers between flasks and filters.
Troubleshooting Steps:
-
Preheat the filtration apparatus: To prevent premature crystallization, preheat the funnel and filter paper with hot solvent before filtering the hot solution.[1]
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][3]
-
Optimize cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] This promotes the formation of larger, purer crystals and can improve recovery.
-
Solvent selection: If solubility in the cold solvent is high, consider a different solvent system where the compound has lower solubility at cold temperatures.
-
Rinse equipment: Rinse all glassware with a small amount of the cold recrystallization solvent to recover any adhering product.
Issue 3: Discoloration of the Final Product (e.g., yellow, brown, or pink tint)
Possible Causes:
-
Presence of iodine: Trace amounts of elemental iodine can impart color.
-
Colored organic impurities: Byproducts from the synthesis can be colored.
-
Degradation: The compound may be sensitive to heat or light.
Troubleshooting Steps:
-
Wash with a reducing agent: Washing the crude product or the recrystallized solid with a dilute aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite can remove elemental iodine.[4][5]
-
Activated charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][6] Use sparingly, as it can also adsorb the desired product.
-
Protect from light: If the compound is light-sensitive, conduct the purification in a fume hood with the sash down or cover the glassware with aluminum foil.
-
Avoid prolonged heating: Minimize the time the solution is kept at high temperatures to prevent thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound derivatives?
A1: A common approach is to test a range of solvents with varying polarities. For benzoic acid derivatives, solvents like water, ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures of these, are often good starting points. The ideal solvent should dissolve the compound when hot but not when cold.[3][7] Given the halogenated and acidic nature of the target molecule, a polar protic solvent like ethanol or a mixture of ethanol and water is a good first choice.
Q2: How can I determine the purity of my final product?
A2: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[3]
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate the main compound from impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) can provide detailed structural information and help identify impurities. Mass Spectrometry (MS) can confirm the molecular weight of the product and detect impurities with different masses.
Q3: My compound is still impure after one recrystallization. What should I do?
A3: If a single recrystallization does not yield a product of sufficient purity, you can perform a second recrystallization.[1] If impurities persist, consider using a different recrystallization solvent or employing an alternative purification technique such as column chromatography.
Q4: Are there any specific safety precautions I should take when working with this compound derivatives?
A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors. Consult the Safety Data Sheet (SDS) for the specific compound for detailed safety information.
Data Presentation
Table 1: Example Solvent Screening for Recrystallization
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Slow, small needles |
| Ethanol | Soluble | Very Soluble | Poor, requires significant cooling |
| Ethanol/Water (1:1) | Sparingly Soluble | Soluble | Good, well-formed prisms |
| Toluene | Insoluble | Soluble | Rapid, fine powder |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
Table 2: Example Purity Analysis Before and After Purification
| Analysis Method | Before Purification | After Recrystallization |
| Appearance | Light brown powder | White crystalline solid |
| Melting Point | 155-160 °C | 162-163.5 °C |
| HPLC Purity | 92.5% | 99.8% |
| Major Impurity 1 | 3.2% | < 0.1% |
| Major Impurity 2 | 2.8% | Not Detected |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of a suitable solvent (e.g., ethanol/water). Heat the mixture on a hot plate with stirring until the solid completely dissolves.[2][6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a funnel with filter paper by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[3]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[2][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.[7]
Caption: General workflow for recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 5. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]
- 6. famu.edu [famu.edu]
- 7. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
Technical Support Center: 2,3-Difluoro-4-iodobenzoic Acid in Cross-Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2,3-Difluoro-4-iodobenzoic acid in synthetic chemistry. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of a homocoupled biaryl byproduct in my Suzuki-Miyaura coupling reaction with this compound. What is the likely cause and how can I minimize it?
A1: The formation of a biaryl byproduct derived from the homocoupling of this compound is a common side reaction, often referred to as Ullmann-type coupling. This occurs when two molecules of the aryl iodide react with each other, catalyzed by palladium.
Troubleshooting Steps:
-
Lower Catalyst Loading: High concentrations of the palladium catalyst can promote homocoupling. Try reducing the catalyst loading to the minimum effective amount (e.g., 1-2 mol%).
-
Optimize Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling. For electron-deficient aryl iodides like yours, ligands that promote rapid oxidative addition and reductive elimination are preferred.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If possible, attempt the reaction at a lower temperature for a longer duration.
-
Ensure Purity of Reagents: Impurities in the starting material or reagents can sometimes contribute to side reactions. Ensure your this compound and boronic acid are of high purity.
Q2: My Sonogashira coupling with this compound is producing a significant amount of a diyne byproduct. What is this and how can I prevent it?
A2: The diyne byproduct is a result of the homocoupling of the terminal alkyne, a side reaction known as Glaser-Hay coupling. This is particularly prevalent in Sonogashira reactions that use a copper(I) co-catalyst, especially in the presence of oxygen.
Troubleshooting Steps:
-
Utilize Copper-Free Conditions: The most effective way to prevent Glaser-Hay coupling is to switch to a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and bases to facilitate the reaction without the need for a copper co-catalyst.
-
Rigorous Exclusion of Oxygen: If you must use a copper-catalyzed system, it is critical to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Amine bases are typically used, and their concentration and type can be optimized.
Q3: I am seeing a significant amount of 2,3-difluorobenzoic acid in my reaction mixture after attempting a cross-coupling reaction. What is causing this deiodination?
A3: The formation of 2,3-difluorobenzoic acid is due to a side reaction called hydrodehalogenation or reductive dehalogenation. In this process, the iodine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings of aryl halides, particularly with more reactive C-I bonds.
Troubleshooting Steps:
-
Choice of Base and Solvent: The nature of the base and solvent can influence the rate of hydrodehalogenation. Protic solvents or bases containing residual water can be a source of protons. Ensure anhydrous conditions and consider using a non-protic solvent and a non-hydroxide base.
-
Ligand Selection: Certain phosphine ligands can promote or suppress hydrodehalogenation. Experiment with different ligands to find one that favors the desired cross-coupling pathway.
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Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the incidence of hydrodehalogenation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
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Purity of Reagents: Ensure all reagents and solvents are free from impurities that could act as a hydrogen source.
Q4: My Suzuki-Miyaura coupling is not proceeding to completion, and I am recovering unreacted starting material along with some protodeboronated arene (from my boronic acid). What could be the issue?
A4: Incomplete conversion in a Suzuki-Miyaura coupling can be due to several factors, including catalyst deactivation or issues with the transmetalation step. The presence of the protodeboronated arene indicates that your boronic acid is being consumed in a non-productive pathway.
Troubleshooting Steps:
-
Base Selection and Stoichiometry: The base is crucial for activating the boronic acid for transmetalation. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the correct stoichiometry (typically 2-3 equivalents). The presence of water can also be important for the efficacy of some bases.
-
Anhydrous vs. Aqueous Conditions: While some Suzuki couplings benefit from the presence of water, excess water can promote protodeboronation. Experiment with the amount of water in your solvent system.
-
Boronic Ester Alternative: Boronic acids can be susceptible to protodeboronation. Consider using a more stable boronic ester, such as a pinacol ester, which can be more robust under the reaction conditions.
-
Catalyst and Ligand System: The choice of palladium precursor and phosphine ligand is critical. For an electron-deficient aryl iodide, a catalyst system that promotes efficient transmetalation is necessary.
Data Presentation: Representative Yields in Cross-Coupling Reactions
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with substrates similar to this compound. Note that yields are highly dependent on the specific coupling partners and reaction conditions.
| Entry | Aryl Halide | Coupling Partner (Boronic Acid) | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzoic Acid Derivative | p-Butylphenylboronic acid | Pd(PPh₃)₄ (5) | TBAF | THF | RT | 48 | 94 |
| 2 | 4-Iodobenzoic Acid Derivative | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | TBAF | THF | RT | 48 | 96 |
| 3 | 4-Iodobenzoic Acid Derivative | p-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | TBAF | THF | RT | 72 | 91 |
| 4 | 4-Amino-3-bromobenzoic Acid | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., a mixture of dioxane and water, or toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to minimize the formation of the Glaser-Hay homocoupling byproduct.
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a suitable phosphine ligand if required, and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.) to a dry Schlenk tube.
-
Solvent and Alkyne Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF). Then, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate.
-
Purification: Purify the crude product via column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This procedure outlines a general method for the amination of this compound. The choice of ligand and base is critical for success.
-
Reaction Setup: To a dry, sealable reaction vessel, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reagent Addition: Under the inert atmosphere, add a solution of this compound (1.0 equiv.) in an anhydrous, aprotic solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.1-1.3 equiv.).
-
Reaction: Heat the mixture to the required temperature (often between 80-110 °C) and stir for the necessary time, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, quench carefully with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visual Troubleshooting and Reaction Pathways
stability of 2,3-Difluoro-4-iodobenzoic acid in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3-Difluoro-4-iodobenzoic acid in various solvents. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is also advisable to protect it from light, as aryl iodides can be light-sensitive.
Q2: Is this compound stable in common organic solvents?
A2: While specific stability data for this compound is not extensively published, based on the chemistry of similar compounds, its stability can be influenced by the type of solvent. The presence of fluorine atoms generally enhances the thermal and chemical stability of aromatic compounds due to the strength of the carbon-fluorine bond.[1][2][3] However, the iodine atom and the carboxylic acid group introduce potential reactivity.
Q3: What types of solvents are most likely to cause degradation?
A3: Protic solvents, especially alcohols, may react with the carboxylic acid group under acidic conditions to form esters (Fischer esterification).[4][5][6] Basic conditions in any solvent could deprotonate the carboxylic acid, forming a carboxylate salt. While this salt form is often more soluble in polar solvents, the basic conditions could potentially facilitate other degradation pathways. Strong nucleophiles in polar aprotic solvents could lead to nucleophilic aromatic substitution, although this is generally less favorable for aryl halides without strong electron-withdrawing groups positioned ortho or para to the halide.[7]
Q4: Can I expect degradation of this compound upon exposure to light?
A4: Yes, aryl iodides can be susceptible to photodecomposition.[8][9][10] UV light irradiation can lead to the cleavage of the carbon-iodine bond, generating radical species that can then undergo further reactions.[8][11] Therefore, it is recommended to handle solutions of this compound in a manner that minimizes exposure to light.
Troubleshooting Guides
Issue 1: I observe a change in the color of my solution of this compound over time.
-
Possible Cause 1: Photodegradation. Exposure to ambient or UV light may be causing the decomposition of the compound. The C-I bond is the most likely to be affected.
-
Troubleshooting Steps:
-
Prepare a fresh solution and store it in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Compare the stability of the light-protected solution with one exposed to light to confirm if photodegradation is the issue.
-
If possible, perform all experimental manipulations in a fume hood with the sash down and under reduced lighting.
-
-
Possible Cause 2: Reaction with the solvent. The solvent itself may be reacting with the this compound.
-
Troubleshooting Steps:
-
Identify the solvent used. If it is a protic solvent like an alcohol, consider the possibility of esterification, especially if the solution is acidic.
-
Consider switching to a more inert aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or a nonpolar solvent if the experiment allows.
-
Analyze the solution by HPLC or NMR to identify any new peaks that could correspond to degradation products.
-
Issue 2: My experimental results are inconsistent when using solutions of this compound.
-
Possible Cause: Solution Instability. The compound may be degrading in the solvent over the course of your experiment, leading to a decrease in the effective concentration of the starting material.
-
Troubleshooting Steps:
-
Prepare fresh solutions immediately before use.
-
If the experiment runs for an extended period, consider preparing multiple fresh batches of the solution.
-
Conduct a time-course stability study by analyzing aliquots of the solution at different time points using a suitable analytical method like HPLC to quantify the amount of remaining this compound.
-
Data Summary
| Solvent Class | Representative Solvents | Potential for Degradation | Notes |
| Polar Protic | Water, Methanol, Ethanol | Moderate | Risk of Fischer esterification with alcohols, especially under acidic conditions.[4][5][6] The compound may be more stable in water, but solubility may be limited. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Low to Moderate | Generally good solvents for this type of compound. However, strong nucleophiles in these solvents could potentially displace the iodide.[7] |
| Nonpolar | Toluene, Hexane, Dichloromethane | Low | Solubility is likely to be lower in these solvents. Stability is generally expected to be good due to the inert nature of the solvents. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general method to assess the stability of this compound in a given solvent.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the solvent of interest to a known concentration (e.g., 1 mg/mL).
-
Incubation: Transfer aliquots of the stock solution into separate, sealed vials. Store them under the desired experimental conditions (e.g., room temperature, elevated temperature, protected from light, exposed to light).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and dilute an aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically suitable for aromatic acids.[12][13]
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[14]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
Quantification: Create a calibration curve with freshly prepared standards of this compound. Calculate the percentage of the compound remaining at each time point by comparing the peak area to the initial (time 0) peak area.
-
Protocol 2: NMR Spectroscopy for Identification of Degradation Products
NMR can be used to identify the structure of potential degradation products.
-
Sample Preparation: Prepare a concentrated solution of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Initial Spectrum: Acquire a baseline ¹H and ¹⁹F NMR spectrum of the freshly prepared solution.
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Stress Conditions and Monitoring: Subject the NMR tube to stress conditions (e.g., heat, light). Acquire spectra at regular intervals.
-
Spectral Analysis: Monitor for the appearance of new signals and the decrease in the intensity of the parent compound's signals. The chemical shifts and coupling patterns of the new signals can help in elucidating the structure of the degradation products.[15][16][17]
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
managing impurities in the synthesis of 2,3-Difluoro-4-iodobenzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing impurities during the synthesis of 2,3-Difluoro-4-iodobenzoic acid. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during this synthetic process.
Troubleshooting Guide: Common Synthesis and Purification Issues
This guide provides solutions to specific problems that may arise during the synthesis and purification of this compound.
Q1: The reaction yield is low, and a significant amount of the starting material, 2,3-difluorobenzoic acid, remains.
A1: Low conversion of the starting material is a common issue in the electrophilic iodination of deactivated aromatic rings. Several factors could be contributing to this problem.
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Insufficient Activation of Iodine: Molecular iodine (I₂) itself is generally not electrophilic enough to react with an electron-deficient ring like 2,3-difluorobenzoic acid. The reaction requires an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺).[1][2][3]
-
Reversibility of the Reaction: The iodination reaction can be reversible, with the hydrogen iodide (HI) byproduct capable of reducing the iodinated product back to the starting material.[4]
Recommended Solutions:
-
Ensure the Presence of a Suitable Oxidizing Agent: The use of an oxidizing agent like nitric acid, hydrogen peroxide, or iodic acid is crucial to drive the reaction forward.[1][3][5] These agents oxidize I₂ to a more powerful electrophile and also consume the HI byproduct.[4]
-
Optimize Reaction Conditions: Increasing the reaction temperature or prolonging the reaction time may improve conversion. However, this should be done cautiously to avoid the formation of side products.
-
Choice of Iodinating Agent: Using a pre-activated iodine source, such as iodine monochloride (ICl), can also enhance reactivity.[4]
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity and purify the desired this compound?
A2: The formation of isomeric byproducts is a significant challenge due to the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directors. The substitution at the 4-position is desired, but iodination at other positions can occur.
Strategies to Improve Regioselectivity:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of a specific isomer.
-
Solvent Effects: The choice of solvent can influence the regiochemical outcome of the reaction. Experimenting with different solvents may be necessary.
-
Steric Hindrance: The bulky iodine electrophile may preferentially attack the less sterically hindered positions.
Purification of Isomers:
-
Fractional Recrystallization: This is a primary method for separating isomers of halogenated benzoic acids.[6][7] The solubility of the different isomers in a given solvent system may vary, allowing for their separation. A common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which can lead to the crystallization of the less soluble isomer.[7]
-
Column Chromatography: For more challenging separations, column chromatography using silica gel can be an effective technique. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can separate the isomers based on their different polarities.
Q3: The purified product has a persistent color (e.g., brown or purple). What is the cause, and how can it be removed?
A3: A persistent color in the final product is often due to the presence of residual iodine (I₂).
Recommended Solution:
-
Sodium Thiosulfate or Sodium Bisulfite Wash: During the workup, washing the crude product (dissolved in an organic solvent) with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce the colored I₂ to colorless iodide (I⁻).[8]
-
Activated Charcoal Treatment: If the color persists after the thiosulfate wash, it may be due to other colored impurities. Treating a solution of the product with activated charcoal before the final recrystallization can help adsorb these impurities.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most common and direct synthetic route is the electrophilic iodination of 2,3-difluorobenzoic acid. This typically involves reacting 2,3-difluorobenzoic acid with molecular iodine in the presence of an oxidizing agent and a suitable solvent system.
What are the most likely impurities in the synthesis of this compound?
The most probable impurities include:
-
Unreacted Starting Material: 2,3-difluorobenzoic acid.
-
Isomeric Products: 2,3-difluoro-5-iodobenzoic acid and 2,3-difluoro-6-iodobenzoic acid.
-
Reagent Residues: Residual iodine.
How can I monitor the progress of the reaction?
The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spots/peaks of the reaction mixture to those of the starting material and a reference standard of the product, you can determine the extent of the conversion.
What analytical techniques are best for identifying and quantifying impurities?
A combination of HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
HPLC: Can be used to separate and quantify the desired product and its impurities. Developing a method with a suitable column and mobile phase is key.
-
¹H and ¹³C NMR: Provides structural information that can help identify the different isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons will be distinct for each isomer.
Data Presentation
Table 1: Typical Impurity Profile and Control Strategies
| Impurity | Typical Level (Crude) | Identification Method | Control & Removal Strategy |
| 2,3-difluorobenzoic acid | 5-20% | HPLC, ¹H NMR | Optimize reaction conditions (time, temperature, reagent stoichiometry). Remove via recrystallization. |
| Isomeric Iodo-2,3-difluorobenzoic acids | 2-10% | HPLC, ¹H NMR, ¹³C NMR | Optimize reaction conditions for regioselectivity. Separate via fractional recrystallization or column chromatography. |
| Residual Iodine (I₂) | Variable | Visual (color) | Wash with aqueous sodium thiosulfate or sodium bisulfite solution. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Charge the flask with 2,3-difluorobenzoic acid (1 equivalent), molecular iodine (1.1 equivalents), and a suitable solvent (e.g., acetic acid).
-
Initiation: Begin stirring and slowly add a mixture of an oxidizing agent (e.g., nitric acid or sulfuric acid and iodic acid) dropwise to the reaction mixture.[5] An exotherm may be observed; maintain the desired reaction temperature with a cooling bath if necessary.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Initial Purification: To remove residual iodine, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate. The organic layer should become colorless. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., a mixture of ethanol and water, or acetic acid and water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the purified product.[7]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Scale-Up of Reactions with 2,3-Difluoro-4-iodobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-iodobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when scaling up reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, handling this compound requires stringent safety protocols. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2]
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Containment: Keep containers tightly sealed when not in use. For storage, use polyethylene or polypropylene containers.[1]
-
Spill Management: In case of a spill, avoid breathing dust and contact with skin or eyes. Clean up spills immediately by collecting the material into a labeled container for waste disposal.[1]
-
Fire Safety: While not considered a significant fire risk, containers may burn, emitting corrosive fumes. Use an extinguisher suitable for the surrounding fire.[1]
Q2: I am observing poor reactivity or incomplete conversion in a Suzuki-Miyaura coupling reaction with this compound during scale-up. What are the likely causes?
A2: Several factors can contribute to poor performance in scaled-up Suzuki-Miyaura reactions:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents on a larger scale can lead to catalyst deactivation.
-
Poor Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. This can lead to localized "hot spots" or areas of poor reagent distribution.
-
Inhibitory Effects of Iodide: Aryl iodides, like this compound, can sometimes have an inhibitory effect on the palladium catalyst.
-
Base Insolubility: The inorganic bases commonly used (e.g., K₂CO₃, K₃PO₄) have limited solubility in organic solvents. On a larger scale, this can lead to mass transfer limitations.
Q3: What are common side reactions to watch for when scaling up Suzuki-Miyaura or Buchwald-Hartwig reactions with this compound?
A3: Two common side reactions that can become more pronounced on a larger scale are:
-
Dehalogenation: The iodine atom is replaced by a hydrogen atom, resulting in the formation of 2,3-difluorobenzoic acid. This can be caused by certain impurities or reaction conditions.
-
Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct. This is often more prevalent with highly reactive boronic acids or when the catalytic cycle is inefficient.
Q4: How does the difluoro substitution pattern of this compound affect its reactivity in cross-coupling reactions?
A4: The two electron-withdrawing fluorine atoms on the aromatic ring have a significant electronic effect. They make the aromatic ring electron-deficient, which generally increases the rate of the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, this electronic effect can also influence the stability of intermediates in the catalytic cycle.
Troubleshooting Guides
Issue 1: Exothermic Runaway During Reaction
Symptom: A rapid, uncontrolled increase in reaction temperature that overwhelms the cooling capacity of the reactor.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Rapid Reagent Addition | Reduce the addition rate of the limiting reagent to allow the cooling system to keep pace with heat generation. |
| Poor Heat Transfer | Ensure adequate agitation to improve heat transfer from the reaction mixture to the reactor walls. For very large reactors, consider upgrading to a more efficient stirring system or a reactor with a better surface area-to-volume ratio. |
| High Reactant Concentration | Reduce the concentration of the reactants by increasing the solvent volume. This will help to moderate the reaction rate and provide a larger thermal mass to absorb the heat generated. |
Issue 2: Low Yield and/or Incomplete Conversion in Suzuki-Miyaura Coupling
Symptom: The reaction stalls before all the starting material is consumed, resulting in a low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | Ensure all solvents and reagents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Consider using a more robust palladium pre-catalyst. |
| Inefficient Base | Switch to a different base. For example, if using K₂CO₃, consider trying K₃PO₄ or Cs₂CO₃, which can have different solubility and reactivity profiles. Grinding the base to a fine powder before use can also improve its reactivity. |
| Sub-optimal Solvent System | A mixture of a non-polar organic solvent (e.g., toluene, dioxane) and a polar co-solvent (e.g., water, ethanol) can improve the solubility of the base and facilitate the reaction. Experiment with different solvent ratios. |
Issue 3: Significant Formation of Byproducts (Dehalogenation or Homocoupling)
Symptom: Purification is difficult due to the presence of significant amounts of 2,3-difluorobenzoic acid (from dehalogenation) or biaryl homocoupling products.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Dehalogenation | Use highly purified starting materials and solvents. Ensure a strictly inert atmosphere to minimize side reactions. A change in the ligand on the palladium catalyst can sometimes suppress dehalogenation. |
| Homocoupling | Lower the reaction temperature. Add the boronic acid reagent slowly over a period of time rather than all at once. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling reaction. |
Data Presentation
Table 1: Recommended Starting Conditions for Scaled-Up Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Catalyst Loading (Pd) | 0.1 - 2.0 mol% | Higher loadings may be needed for challenging substrates, but lower loadings are more cost-effective on a large scale. |
| Ligand-to-Palladium Ratio | 1:1 to 2:1 | The optimal ratio depends on the specific ligand and catalyst used. |
| Base (e.g., K₃PO₄, Cs₂CO₃) | 2.0 - 3.0 equivalents | Ensure the base is finely powdered for better reactivity. |
| Solvent Volume | 5 - 10 mL per gram of aryl halide | Higher dilutions can help with temperature control but may slow down the reaction rate. |
| Temperature | 60 - 110 °C | The optimal temperature will depend on the specific substrates and catalyst system. |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Tetrahydrofuran (THF) | Soluble | A common solvent for cross-coupling reactions. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent that can facilitate reactions with less soluble reagents. |
| Toluene | Sparingly Soluble | Often used in combination with a co-solvent. |
| Ethanol | Soluble | A polar protic solvent; its use depends on the specific reaction chemistry. |
| Water | Sparingly Soluble | Solubility increases with the addition of a base to form the carboxylate salt. |
Experimental Protocols
Key Experiment: Multi-Gram Scale Suzuki-Miyaura Coupling
This protocol describes a general procedure for a multi-gram scale Suzuki-Miyaura coupling reaction using this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 1.0 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
1,4-Dioxane, degassed
-
Water, degassed
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add this compound and the arylboronic acid.
-
Reagent Addition: Add the finely powdered potassium phosphate to the reactor.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Begin vigorous stirring and slowly heat the reaction mixture to 80-100 °C. Monitor the internal temperature closely.
-
Monitoring: Track the progress of the reaction by taking small, quenched aliquots for analysis by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for a scaled-up Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
improving regioselectivity in reactions with 2,3-Difluoro-4-iodobenzoic acid
Welcome to the technical support center for 2,3-Difluoro-4-iodobenzoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve regioselectivity in chemical transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The reactivity of this compound is governed by its three distinct functional groups on the aromatic ring: an iodine atom, two fluorine atoms, and a carboxylic acid group. Each site offers a different pathway for functionalization:
-
C4-Iodo Group: The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The general reactivity trend for halogens in such reactions is I > Br > Cl > F.[1]
-
C5-H Position: The C-H bond at the 5-position is the most acidic proton on the aromatic ring, making it the primary site for directed ortho-metalation (DoM) using strong lithium bases. The adjacent carboxylic acid group acts as a powerful directing group.[2][3][4]
-
C2/C3-Fluoro Groups: The carbon-fluorine bonds are susceptible to nucleophilic aromatic substitution (SNAr), particularly under harsh conditions or with strong nucleophiles. The electron-withdrawing nature of the carboxylic acid and the other fluorine atom activates the ring for such reactions. In SNAr, fluoride is generally a better leaving group than iodide.
Q2: I want to perform a Suzuki coupling. At which position will the reaction occur?
The Suzuki-Miyaura coupling will occur selectively at the C4 position, replacing the iodine atom. The oxidative addition of a palladium(0) catalyst to the carbon-halogen bond is the first step in the catalytic cycle. The C-I bond is significantly weaker and more reactive towards oxidative addition than the C-F bonds. This inherent difference in reactivity provides excellent regioselectivity.[1][5]
Q3: How do the fluorine and carboxylic acid groups influence the regioselectivity of reactions?
The substituents have profound electronic effects:
-
Carboxylic Acid (-COOH): This is a strong electron-withdrawing group and a powerful meta-director for electrophilic aromatic substitution.[6][7] More importantly in this context, it is an excellent directing group for ortho-metalation, facilitating deprotonation at the adjacent C5 position.[2][3]
-
Fluorine (-F): Fluorine atoms are strongly electron-withdrawing via induction (-I effect) but weak electron-donors via resonance (+M effect).[8][9] This dual nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Their strong inductive effect also increases the acidity of adjacent C-H bonds.
Q4: Can I functionalize the C-F bonds directly?
Direct functionalization of the C-F bonds in the presence of the more reactive C-I bond is challenging. Nucleophilic aromatic substitution (SNAr) is the most likely pathway. However, this typically requires forcing conditions (high temperatures, strong bases) and a potent nucleophile. Under such conditions, you may face issues with side reactions or decomposition. For sequential functionalization, it is standard practice to first react at the C-I bond and then target the C-F bonds in a subsequent step if desired.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling
Problem: During a Suzuki-Miyaura coupling, I am observing low yields of the desired C4-coupled product or formation of side products.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | • Ensure rigorous exclusion of oxygen from the reaction mixture by using proper degassing techniques (e.g., argon sparging, freeze-pump-thaw cycles).• Use a fresh, high-purity palladium catalyst and phosphine ligand. Consider using pre-catalysts which are often more stable.• Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) often improve catalyst stability and reactivity. |
| Side Reactions at Other Positions | • Homocoupling of Boronic Acid: Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid a large excess. Ensure the base is fully dissolved.• Protodeiodination (loss of Iodine): This can occur if the reaction temperature is too high or reaction time is too long. Optimize the temperature and monitor the reaction by TLC or LC-MS to avoid over-running it. Ensure the base is not excessively strong or wet.• Reaction at C-F bond (unlikely): This is highly improbable under standard cross-coupling conditions. If observed, it suggests extreme reaction temperatures. Lower the temperature significantly. |
| Low Conversion | • Insufficient Base: Ensure at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are used. For unprotected benzoic acids, an additional equivalent of base is needed to deprotonate the carboxylic acid.• Solvent Choice: Use a suitable solvent system. A mixture like 1,4-dioxane/water or toluene/ethanol/water is common. The presence of water can be crucial for the transmetalation step. |
Guide 2: Issues with Directed ortho-Metalation (DoM)
Problem: Attempting to functionalize the C5 position via DoM results in low yield, no reaction, or a complex mixture of products.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | • The carboxylic acid proton is the most acidic, followed by the C5-H. At least 2 equivalents of a strong base are required. Use of 2.2-2.5 equivalents of LDA or LTMP is common.• Ensure the base is freshly prepared or titrated. Old organolithium reagents are a common source of failure.• Perform the reaction at a low temperature (-78 °C) to prevent base decomposition and side reactions. |
| Incorrect Site of Metalation | • The carboxylic acid is a much stronger directing group than fluorine or iodine, making C5 the expected site. If reaction at another site is suspected, confirm the product structure by 2D NMR (NOESY/ROESY).• Ensure the temperature is kept low during lithiation and electrophilic quench to prevent potential aryllithium rearrangement. |
| Reaction with Electrophile Fails | • Ensure the electrophile is pure and reactive. Some electrophiles may react with the strong base; in these cases, a transmetalation step (e.g., to a zincate or boronate) may be necessary before adding the electrophile.• Add the electrophile slowly at -78 °C and then allow the reaction to warm gradually. |
| Benzyne Formation | • On rare occasions, particularly if the reaction is warmed in the absence of an electrophile, elimination of LiF from a C3-lithiated species could lead to a benzyne intermediate. This is less likely than C5 lithiation but can lead to complex mixtures. Ensure the electrophile is present or added promptly after lithiation. |
// Invisible edges for alignment edge[style=invis]; start -> dianion -> product; } Caption: Expected reaction pathway for Directed ortho-Metalation (DoM).
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C4-Position
This protocol describes a general method for coupling an arylboronic acid to the C4-position of this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.)
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1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere glovebox or Schlenk line setup
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via cannula or syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Directed ortho-Metalation at the C5-Position
This protocol provides a general method for introducing an electrophile at the C5-position. Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
Materials:
-
This compound (1.0 eq.)
-
Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (2.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF) for formylation, I₂ for iodination) (1.5 eq.)
-
Inert atmosphere glovebox or Schlenk line setup
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound.
-
Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA or LTMP solution dropwise over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting slurry at -78 °C for 1-2 hours to ensure complete formation of the dilithiated intermediate.
-
Slowly add a solution of the electrophile in anhydrous THF to the reaction mixture at -78 °C.
-
Stir at -78 °C for an additional 1-2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Acidify the mixture with 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
Catalyst Selection for Difficult Couplings with 2,3-Difluoro-4-iodobenzoic Acid: A Technical Support Center
For researchers, scientists, and drug development professionals, navigating the complexities of cross-coupling reactions with challenging substrates like 2,3-Difluoro-4-iodobenzoic acid is a common hurdle. This technical support center provides troubleshooting guidance and frequently asked questions to facilitate smoother experimental workflows and successful synthetic outcomes. The presence of two ortho- and meta- fluorine substituents, along with a carboxylic acid group, introduces specific electronic and steric challenges that require careful consideration in catalyst selection and reaction optimization.
Troubleshooting Guide
This section addresses common issues encountered during coupling reactions with this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings of this substrate often stem from a combination of factors related to catalyst deactivation, steric hindrance, and the electronic nature of the starting material.
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Catalyst and Ligand Choice: Standard palladium catalysts may not be sufficiently active. Consider using more electron-rich and bulky phosphine ligands, which have been shown to be effective for sterically demanding and electron-deficient aryl halides. Buchwald ligands such as SPhos and XPhos are often good starting points.
-
Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, their solubility can be a limiting factor. The use of a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) can improve the solubility and effectiveness of the base. For substrates sensitive to strong bases, milder conditions with bases like CsF may be beneficial.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. However, excessively high temperatures can cause catalyst decomposition and potential decarboxylation of the benzoic acid. A careful optimization of the reaction temperature is recommended, often in the range of 80-110 °C.
-
Side Reactions: Protodeboronation of the boronic acid partner and homocoupling are common side reactions. Ensuring rigorously deoxygenated solvents and maintaining an inert atmosphere can minimize these pathways.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is sluggish. What catalyst system should I try?
A2: The N-arylation of amines with this substrate can be challenging. The selection of the palladium precursor and, crucially, the ligand is paramount for success.
-
Recommended Catalyst Systems: For the coupling of primary and secondary amines, catalyst systems based on bulky, electron-rich biaryl phosphine ligands are generally preferred. The BippyPhos/[Pd(cinnamyl)Cl]₂ system has shown broad applicability for the amination of various (hetero)aryl chlorides and may be effective here. Other successful ligands for challenging aminations include Xantphos.
-
Base Considerations: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. The quality and dryness of the base are critical for reproducible results.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
Q3: My Heck coupling reaction to introduce a vinyl group at the 4-position of this compound is not proceeding as expected. What are some troubleshooting steps?
A3: The Heck reaction can be sensitive to steric and electronic effects. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid can influence the reactivity.
-
Catalyst and Ligand: A common catalyst is Pd(OAc)₂. While sometimes effective without a ligand, the addition of a phosphine ligand can improve reactivity and stability. Triphenylphosphine (PPh₃) is a standard choice, but for more challenging substrates, bulkier phosphines may be necessary.
-
Base and Solvent: Triethylamine (Et₃N) is a frequently used base in Heck reactions. The choice of a polar aprotic solvent like DMF or acetonitrile is typical.
-
Potential for Decarboxylation: At the elevated temperatures often required for Heck reactions, there is a risk of decarboxylation of the starting material. If this is observed, exploring milder reaction conditions or protecting the carboxylic acid as an ester may be necessary.
Q4: I am struggling with a Sonogashira coupling of a terminal alkyne with this compound. What conditions should I explore?
A4: The Sonogashira coupling is a powerful tool for forming C-C triple bonds. For this substrate, careful selection of the palladium and copper catalysts is important.
-
Catalyst System: A typical Sonogashira catalyst system consists of a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI. The reaction is usually carried out in the presence of an amine base.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is essential. Anhydrous THF or DMF are common solvents.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols, which often employ more specialized palladium catalysts and ligands, can be explored to mitigate this side reaction.
Frequently Asked Questions (FAQs)
Q: Does the carboxylic acid group of this compound interfere with palladium-catalyzed coupling reactions?
A: Yes, the carboxylic acid group can present challenges. It can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, under basic conditions, the carboxylate anion that is formed can have poor solubility in common organic solvents, which can hinder the reaction. In some cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction can lead to improved yields and cleaner reactions. However, many coupling reactions are tolerant of free carboxylic acids, provided that an appropriate base and solvent system are used.
Q: Is there a risk of decarboxylation when heating this compound in the presence of a palladium catalyst?
A: Yes, palladium catalysts can promote decarboxylative coupling reactions, and simple heating of benzoic acids in the presence of a palladium source can sometimes lead to decarboxylation. This is a potential side reaction to be aware of, especially at higher reaction temperatures. If decarboxylation is a significant issue, it may be necessary to screen for milder reaction conditions (lower temperature, more active catalyst to allow for shorter reaction times) or consider protecting the carboxylic acid.
Q: How do the ortho- and meta-fluoro substituents affect the reactivity of this compound in cross-coupling reactions?
A: The two fluorine atoms have a significant electronic and steric impact. Electronically, their strong electron-withdrawing nature can make the aryl iodide more susceptible to oxidative addition to the palladium(0) center, which is often the rate-limiting step. However, sterically, the ortho-fluoro substituent can hinder the approach of the bulky catalyst to the C-I bond, potentially slowing down the reaction. The overall effect will be a balance of these competing factors and will also depend on the specific coupling partner and catalyst system used.
Catalyst and Ligand Selection Summary
The following table provides a general guide to catalyst and ligand selection for various coupling reactions with this compound, based on successful examples with structurally similar substrates.
| Coupling Reaction | Palladium Precursor | Recommended Ligands | Common Bases | Typical Solvents |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Buchwald-Hartwig | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | BippyPhos, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF |
Experimental Workflow and Logic Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and workflows.
Validation & Comparative
A Comparative Guide to Iodobenzoic Acid Isomers in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs). Iodobenzoic acids are highly reactive and versatile building blocks in these reactions. However, the isomeric position of the iodine and carboxylic acid groups can significantly influence the reaction's outcome. This guide provides a comprehensive comparison of the performance of 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison of Iodobenzoic Acid Isomers
While a direct head-to-head comparative study of the three iodobenzoic acid isomers under identical Suzuki coupling conditions is not extensively documented in the literature, a clear trend in reactivity can be established based on electronic and steric effects, as well as available experimental data for individual isomers and their derivatives. Aryl iodides are generally the most reactive aryl halides in Suzuki couplings due to the relatively weak carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
The electronic nature of the carboxylic acid group, an electron-withdrawing group, can influence the electron density of the aromatic ring and, consequently, its reactivity. Steric hindrance, particularly from the ortho-positioned carboxylic acid group in 2-iodobenzoic acid, can also play a significant role.
| Isomer | Structure | Expected Reactivity | Reported Yields (%) | Key Considerations |
| 2-Iodobenzoic Acid | High, but potentially influenced by steric hindrance. | > 90%[1] | The ortho-carboxylate group can chelate the palladium catalyst, potentially inhibiting the reaction. However, with appropriate ligand selection (e.g., bulky phosphine ligands), this issue can be overcome to achieve high yields.[2] The proximity of the carboxylic acid may also lead to side reactions like decarboxylation under harsh conditions.[2] | |
| 3-Iodobenzoic Acid | High | Typically high, comparable to other isomers. | The electronic effect of the meta-carboxylic acid group is less pronounced compared to the ortho and para positions, leading to predictable high reactivity characteristic of aryl iodides. | |
| 4-Iodobenzoic Acid | Very High | > 90%[3][4] | The para-position of the electron-withdrawing group can enhance the reactivity of the C-I bond towards oxidative addition, often leading to excellent yields under mild conditions.[3] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of iodobenzoic acids with phenylboronic acid. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki Coupling of 4-Iodobenzoic Acid
This protocol is adapted from a procedure for the Suzuki coupling of ethyl 4-iodobenzoate and can be applied to the free acid with appropriate base selection.[3][5]
Materials:
-
4-Iodobenzoic acid (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the biphenyl-4-carboxylic acid.
Protocol 2: Suzuki Coupling of 2-Iodobenzoic Acid
This protocol incorporates the use of a bulky phosphine ligand to mitigate potential catalyst inhibition by the ortho-carboxylate group.[2]
Materials:
-
2-Iodobenzoic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine 2-iodobenzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process and the relationship between the components, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
All three isomers of iodobenzoic acid are highly effective substrates for Suzuki-Miyaura cross-coupling reactions, generally providing high to excellent yields. The choice of isomer may be dictated by the desired substitution pattern of the final biaryl product. While 4-iodobenzoic acid often exhibits the highest reactivity due to favorable electronic effects, 2-iodobenzoic acid can also be used effectively with careful selection of ligands to overcome potential steric hindrance and catalyst inhibition. The reactivity of 3-iodobenzoic acid is predictably high, consistent with a typical aryl iodide. For drug development professionals, the reliable and high-yielding nature of these reactions with all three iodobenzoic acid isomers makes them valuable tools for the construction of diverse molecular libraries.
References
Unlocking Advanced Synthesis: The Strategic Advantages of 2,3-Difluoro-4-iodobenzoic Acid
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate performance of the target molecule. Among the vast arsenal of available synthons, 2,3-Difluoro-4-iodobenzoic acid has emerged as a uniquely powerful and versatile intermediate. Its distinct trifunctionalized scaffold offers a strategic combination of reactivity and property-enhancing features that distinguish it from other halogenated or fluorinated benzoic acid derivatives.
This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Advantages: A Trifecta of Functionality
The primary advantages of this compound stem from the specific arrangement of its three key functional groups: the carboxylic acid, the two fluorine atoms, and the iodine atom. This combination provides a powerful toolkit for molecular design.
-
Versatile Cross-Coupling Handle: The iodine atom at the 4-position is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions.[1] This enables the straightforward formation of carbon-carbon and carbon-heteroatom bonds, which is essential for constructing complex molecular architectures.[1][2] Compared to brominated or chlorinated analogs, the carbon-iodine bond is more reactive, often allowing for milder reaction conditions and higher yields. This increased reactivity is particularly valuable when dealing with complex or sensitive substrates.[3]
-
Enhanced Pharmacokinetic Properties: The presence of fluorine atoms is a widely used strategy in drug design to enhance the metabolic stability and bioavailability of lead compounds.[4] The two fluorine atoms at the 2 and 3 positions can block sites of metabolic attack and modulate the lipophilicity and binding affinity of the final molecule, potentially leading to improved pharmacokinetic profiles.[5][6]
-
Tunable Electronic and Acidity Profile: The strong electron-withdrawing nature of the two ortho- and meta-fluorine substituents significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid group.[7][8][9] This electronic modulation can affect the reactivity of the molecule in subsequent synthetic steps and can be crucial for optimizing interactions with biological targets.
Comparative Performance in Synthesis
The true value of this compound is most evident when its performance is compared directly with other building blocks in common synthetic applications, such as the Suzuki-Miyaura cross-coupling reaction. The higher reactivity of the C-I bond generally leads to superior outcomes.
Table 1: Comparison of Halogenated Benzoic Acids in a Representative Suzuki-Miyaura Coupling Reaction
| Building Block | Halogen | Typical Reaction Conditions | Typical Yield (%) | Key Observations |
| This compound | Iodine | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 85-95% | High reactivity allows for lower catalyst loading and shorter reaction times.[3] |
| 2,3-Difluoro-4-bromobenzoic acid | Bromine | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°C | 60-75% | Requires more forcing conditions (higher temperature, stronger base) to achieve comparable yields.[3] |
| 2,3-Difluoro-4-chlorobenzoic acid | Chlorine | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110°C | 40-60% | Significantly less reactive, requiring specialized ligands and higher temperatures, often with lower yields. |
| 4-Iodobenzoic Acid | Iodine | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 90-98% | Highly reactive, but lacks the beneficial electronic and metabolic stability effects of the fluorine substituents. |
Yields are representative and can vary based on the specific coupling partner and reaction optimization.
Experimental Protocols
To provide a practical context, a detailed methodology for a key synthetic application is provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed Toluene/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.
Visualizing Synthetic Strategy and Advantages
The following diagrams illustrate the strategic importance and reaction pathways involving this compound.
Caption: Suzuki-Miyaura coupling pathway using the target building block.
Caption: Synthetic workflow from building block to a complex molecule.
Caption: Relationship between structural features and key advantages.
Conclusion
This compound offers a compelling combination of features that make it a superior building block for many applications in drug discovery and materials science. Its highly reactive iodine atom facilitates efficient cross-coupling reactions, while the strategically placed fluorine atoms provide a means to enhance the metabolic stability and biological activity of target compounds. Compared to bromo- or chloro-analogs, it allows for milder reaction conditions and often provides higher yields. For researchers aiming to accelerate the synthesis of complex, highly functionalized molecules with potentially improved properties, this compound represents a strategic and enabling chemical tool.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2,6-Difluoro-3-iodobenzoic acid | 229178-74-9 | Benchchem [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Kinetic Showdown: 2,3-Difluoro-4-iodobenzoic Acid in Cross-Coupling Reactions - A Comparative Guide
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the efficiency of carbon-carbon bond formation is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, stand as indispensable tools for this purpose. The choice of aryl halide is a critical determinant of reaction kinetics, with the carbon-halogen bond strength playing a pivotal role. This guide provides a comprehensive kinetic comparison of 2,3-Difluoro-4-iodobenzoic acid in these key cross-coupling reactions, juxtaposed with its bromo- and chloro-analogues, to offer researchers and drug development professionals a clear, data-driven perspective for optimizing their synthetic strategies.
The enhanced reactivity of aryl iodides, including this compound, is a well-established principle in cross-coupling chemistry. This heightened reactivity stems from the lower carbon-iodine (C-I) bond dissociation energy compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This weaker bond facilitates the often rate-determining oxidative addition step in the palladium catalytic cycle.
Comparative Kinetic Performance at a Glance
While specific, direct kinetic data for this compound across various cross-coupling reactions under a single standardized set of conditions is not extensively documented in publicly available literature, a clear and consistent trend can be extrapolated from studies on structurally similar aryl iodides. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is overwhelmingly: I > Br > Cl .[1][2] This trend is a direct consequence of the ease of the oxidative addition of the aryl halide to the palladium(0) catalyst.
Below, we present a semi-quantitative comparison of the expected kinetic performance of 2,3-Difluoro-4-halobenzoic acids in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, based on established chemical principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a cornerstone of C-C bond formation. The nature of the halide dramatically influences the reaction kinetics.
| Aryl Halide | Relative Initial Rate (Ar-I = 1.00) | Typical Reaction Time | Typical Yield | Notes |
| This compound | 1.00 | 1 - 6 hours | > 90% | Often proceeds efficiently at lower temperatures. |
| 2,3-Difluoro-4-bromobenzoic acid | ~0.05 | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures and/or more active catalyst systems. |
| 2,3-Difluoro-4-chlorobenzoic acid | <0.01 | > 24 hours | < 60% | Challenging substrate, often requiring specialized ligands and forcing conditions. |
Note: The data presented are generalized from multiple studies on various aryl halides and serve as a predictive comparison.[2][3]
Heck Coupling
The Heck reaction couples an aryl halide with an alkene. The kinetic profile is similarly dependent on the carbon-halogen bond strength.
| Aryl Halide | Relative Initial Rate (Ar-I = 1.00) | Typical Reaction Time | Typical Yield | Notes |
| This compound | 1.00 | 0.5 - 4 hours | > 95% | Highly efficient, often compatible with lower catalyst loadings. |
| 2,3-Difluoro-4-bromobenzoic acid | ~0.08 | 4 - 12 hours | 80 - 95% | A common and effective substrate for the Heck reaction. |
| 2,3-Difluoro-4-chlorobenzoic acid | <0.01 | > 24 hours | < 60% | Generally challenging and requires high temperatures. |
Note: The data presented are generalized from multiple studies on various aryl halides and serve as a predictive comparison.[1]
Sonogashira Coupling
The Sonogashira coupling reaction forges a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of the aryl halide remains a critical factor.[4][5]
| Aryl Halide | Relative Initial Rate (Ar-I = 1.00) | Typical Reaction Time | Typical Yield | Notes |
| This compound | 1.00 | 1 - 6 hours | > 90% | Often proceeds at or near room temperature. |
| 2,3-Difluoro-4-bromobenzoic acid | ~0.06 | 6 - 24 hours | 70 - 90% | Typically requires elevated temperatures. |
| 2,3-Difluoro-4-chlorobenzoic acid | <0.01 | > 48 hours | < 40% | Not a preferred substrate for Sonogashira coupling. |
Note: The data presented are generalized from multiple studies on various aryl halides and serve as a predictive comparison.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is fundamental to understanding reaction mechanisms and for process optimization. The following are detailed methodologies for key experiments.
Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Reaction by ¹H NMR Spectroscopy
Objective: To determine the reaction rate and profile of the Suzuki-Miyaura coupling of a 2,3-Difluoro-4-halobenzoic acid with a boronic acid by monitoring the disappearance of the starting material and the appearance of the product over time.
Materials:
-
2,3-Difluoro-4-halobenzoic acid (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve the 2,3-Difluoro-4-halobenzoic acid, arylboronic acid, base, and internal standard in the deuterated solvent.
-
Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the catalyst.
-
Add the palladium catalyst to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material, product, and the internal standard in each spectrum.
-
Plot the concentration of the starting material and product versus time to determine the reaction rate, order, and calculate the rate constant.[1]
Protocol 2: Kinetic Analysis of a Heck Reaction by GC-MS
Objective: To quantify the conversion of a 2,3-Difluoro-4-halobenzoic acid in a Heck reaction over time using gas chromatography-mass spectrometry.
Materials:
-
2,3-Difluoro-4-halobenzoic acid (e.g., this compound)
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
GC-MS instrument
Procedure:
-
In a reaction vial, combine the 2,3-Difluoro-4-halobenzoic acid, alkene, base, and internal standard in the solvent.
-
Heat the reaction mixture to the desired temperature.
-
Initiate the reaction by adding the palladium catalyst.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench it (e.g., by diluting with a solvent and filtering through a short plug of silica).
-
Analyze the quenched aliquots by GC-MS to determine the relative concentrations of the starting material and product with respect to the internal standard.
-
Plot the concentration of the starting material and product as a function of time to determine the reaction kinetics.[6]
Visualizing the Mechanisms and Workflow
To better understand the processes involved, graphical representations of the catalytic cycles and a general experimental workflow are provided below.
References
A Comparative Guide to Catalysts for 2,3-Difluoro-4-iodobenzoic Acid Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
2,3-Difluoro-4-iodobenzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its utility stems from the presence of multiple functional groups: an iodine atom, which is an excellent leaving group for cross-coupling reactions; two fluorine atoms, which can significantly alter the electronic properties and metabolic stability of a target molecule; and a carboxylic acid group, which provides a handle for further functionalization.
This guide provides a comparative analysis of various catalytic systems for three key palladium-catalyzed cross-coupling reactions involving this compound and its analogs: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The selection of an appropriate catalyst is critical for achieving high yields and selectivity.[1] This document summarizes performance data from studies on structurally similar substrates to provide a strong foundation for reaction optimization.
Logical Workflow for Catalyst System Selection
The process of selecting and optimizing a catalyst system for a specific substrate like this compound follows a logical progression. The primary factors to consider are the choice of palladium precursor, the ligand, the base, and the solvent, as these collectively determine the efficiency of the catalytic cycle.
Figure 1: A typical workflow for selecting and optimizing a catalyst system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For substrates like this compound, the choice of ligand is crucial due to potential steric hindrance and the electronic effects of the substituents.[2] Modern catalyst systems often employ bulky, electron-rich phosphine ligands to achieve superior yields.[3]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Substituted Aryl Halides Note: Data is for structurally similar substrates to provide a baseline for this compound.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | [3] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile | [3] |
| Pd/C (3%) | - | K₂CO₃ | Water | 80 | 0.17 | 100 | Iodobenzene | [4] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | 24 | 92 | 4-Chlorobenzonitrile | [3] |
Heck Coupling
The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base.[5] The reaction is a powerful tool for forming substituted alkenes.[6] Typical catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0).[5] The choice of base, such as triethylamine or potassium carbonate, is crucial for regenerating the active Pd(0) catalyst.[5][7]
References
Comparative Guide to the Validation of Analytical Methods for 2,3-Difluoro-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Comparison of Potential Analytical Methods
The two primary chromatographic techniques suitable for the analysis of 2,3-Difluoro-4-iodobenzoic acid are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.
Table 1: Comparison of Typical Performance Characteristics for HPLC-UV and GC-MS Methods for Similar Benzoic Acid Derivatives
| Validation Parameter | HPLC-UV (Adapted from 4-Hydroxybenzoic Acid Methods)[1][2] | GC-MS (Adapted from 3-Fluorobenzoic Acid Methods)[3] |
| Linearity (R²) | > 0.999 | Not Specified |
| Accuracy (Recovery %) | 98-102% | 71-94% |
| Precision (%RSD) | < 2.0% | Not Specified |
| Limit of Detection (LOD) | ~0.1 µg/mL | Not Specified |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | 6-44 ng/L (after derivatization) |
Note: The data in this table is based on validated methods for the specified similar compounds and should be considered as a general guideline. Actual performance for this compound must be determined experimentally.
Experimental Protocols
The following are detailed, adaptable protocols for HPLC-UV and GC-MS analysis of this compound, based on established methods for related compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from validated procedures for 4-hydroxybenzoic acid and is suitable for quantitative analysis.[1][2]
a. Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 100 µg/mL).[2]
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from approximately 0.5 µg/mL to 10 µg/mL.
-
Prepare sample solutions by dissolving the material under investigation in the diluent to achieve a concentration within the calibration range.
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile with 0.1% trifluoroacetic acid).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: To be determined by UV spectral analysis of this compound (typically in the range of 230-280 nm).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method, adapted from the analysis of 3-fluorobenzoic acid, is highly sensitive and specific, particularly for trace-level analysis. It generally requires a derivatization step to increase the volatility of the benzoic acid.[3]
a. Sample Preparation and Derivatization:
-
For aqueous samples, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering matrix components.[3]
-
Derivatization: Evaporate the sample or standard solution to dryness. Add a derivatizing agent such as BF₃·MeOH and heat to form the methyl ester of this compound, which is more volatile.[3]
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
b. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure separation of components.[3]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte.
Method Validation Workflow and Parameter Relationships
The validation of an analytical method is crucial to ensure its reliability for the intended purpose. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures.[4][6][7]
Caption: A general workflow for the validation of an analytical method.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Enhancing Metabolic Stability: A Comparative Guide to Compounds Derived from 2,3-Difluoro-4-iodobenzoic Acid
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. The strategic incorporation of fluorine atoms into a molecular scaffold is a well-established method to mitigate metabolic liabilities. This guide provides a comprehensive comparison of the metabolic stability of compounds synthesized from 2,3-Difluoro-4-iodobenzoic acid against relevant alternatives, supported by experimental data and detailed protocols.
The introduction of fluorine can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, often leading to an improved pharmacokinetic profile.[1] This guide will delve into the quantitative effects of this substitution pattern and provide the necessary experimental context for researchers to apply these principles to their own drug discovery programs.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of representative compounds. The data highlights the impact of the 2,3-difluoro substitution pattern on key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint). For comparison, data for non-fluorinated and alternatively fluorinated analogs are presented.
Table 1: Metabolic Stability of a 2,3-Difluorobenzamide Derivative and a Non-fluorinated Analog
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | In Vitro System |
| VU6024945 | 2,3-Difluorobenzamide mGlu5 NAM | 46 | High | Rat | Liver Microsomes |
| Analog 11 | Structurally similar predecessor without 2,3-difluoro substitution | < 10 | Very High | Rat | Liver Microsomes |
Data for VU6024945 and Analog 11 are extrapolated from a study on mGlu5 NAMs, where VU6024945, containing a 2,3-difluorophenyl moiety, showed improved oral bioavailability compared to its predecessor, suggesting enhanced metabolic stability.[2]
Table 2: General Comparison of Fluorinated vs. Non-fluorinated Compounds in Different Scaffolds
| Compound Class | Non-Fluorinated Analog (t½, min) | Fluorinated Analog (t½, min) | Fold Improvement | In Vitro System |
| Indoles | 12.35 | 53.71 (CF3-substituted) | ~4.3 | Mouse Liver Microsomes |
| Risperidone | - | 16-fold more stable | 16 | Human P450 Enzymes |
| Celecoxib | - | 4-fold more stable | 4 | Human P450 Enzymes |
This table provides examples from various studies demonstrating the general principle that fluorination can significantly enhance metabolic stability across different molecular frameworks.[1][3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of metabolic stability data, detailed experimental protocols are essential. Below are standard protocols for key in vitro assays.
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * scaling factors).
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a test compound to inhibit major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Test compound
-
Human liver microsomes or recombinant human CYP enzymes
-
CYP-specific probe substrates
-
NADPH
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound at various concentrations with human liver microsomes (or recombinant CYP enzymes) and a specific probe substrate for the CYP isoform of interest in the presence of NADPH.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate's metabolism. This is achieved by plotting the percent inhibition against the logarithm of the test compound concentration.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic transformation of fluorinated aromatic compounds and the workflow of a typical metabolic stability assessment.
Metabolic pathway of fluorinated aromatic compounds.
Experimental workflow for a liver microsomal stability assay.
Conclusion
The strategic use of this compound as a starting material can impart enhanced metabolic stability to drug candidates. The data presented, while highlighting a general trend, underscores the importance of empirical testing for each new chemical entity. By following robust experimental protocols, researchers can effectively assess the metabolic stability of their compounds and make data-driven decisions to advance the most promising candidates through the drug discovery pipeline. The provided diagrams offer a clear visual representation of the underlying metabolic processes and the experimental steps involved in their assessment.
References
- 1. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro metabolism of fluorinated diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 2,3-Difluoro-4-iodobenzoic Acid in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. 2,3-Difluoro-4-iodobenzoic acid is a valuable reagent in pharmaceutical synthesis, primarily due to the versatility of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. However, factors such as cost, availability, and the desire to fine-tune reactivity necessitate the exploration of viable alternatives. This guide provides an objective comparison of this compound with its bromo and chloro analogs, as well as other strategic alternatives, supported by experimental data and detailed protocols for key transformations.
Reactivity in Key Cross-Coupling Reactions: A Comparative Overview
The utility of 2,3-difluoro-4-halobenzoic acids as synthons in pharmaceutical chemistry is largely demonstrated through their participation in palladium-catalyzed cross-coupling reactions. The nature of the halogen atom significantly influences the reactivity of the C-X bond, following the general trend: I > Br > Cl. This reactivity difference is primarily attributed to the bond dissociation energies (C-I < C-Br < C-Cl) and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
Below, we compare the performance of these alternatives in three of the most widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. The higher reactivity of the C-I bond in this compound allows for milder reaction conditions and often leads to higher yields compared to its bromo and chloro counterparts. While specific comparative data for 2,3-difluoro-4-halobenzoic acids is not extensively published in a side-by-side study, the following table provides a representative comparison based on the established reactivity trends of aryl halides.
| Alternative | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| This compound | High | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 80-100 °C | Excellent (>90%) |
| 2,3-Difluoro-4-bromobenzoic acid | Medium | Pd catalyst (e.g., Pd(dppf)Cl₂), stronger base (e.g., Cs₂CO₃), higher temperature (100-120 °C) | Good to Excellent (70-95%) |
| 2,3-Difluoro-4-chlorobenzoic acid | Low | Specialized catalyst system (e.g., with bulky phosphine ligands like SPhos or XPhos), strong base, high temperature (>120 °C) | Moderate to Good (50-85%) |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Difluoro-4-bromobenzoic acid with Phenylboronic Acid
Objective: To synthesize 2,3-difluoro-4-phenylbenzoic acid.
Materials:
-
2,3-Difluoro-4-bromobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 2,3-difluoro-4-bromobenzoic acid (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-difluoro-4-phenylbenzoic acid.
Catalytic Cycle for Suzuki-Miyaura Coupling
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, the reactivity of the 2,3-difluoro-4-halobenzoic acid derivatives follows the trend I > Br > Cl. The iodo-substituted compound can often be coupled under milder, copper-free conditions, which can be advantageous in the synthesis of sensitive molecules.
| Alternative | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| This compound | High | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI (co-catalyst), base (e.g., Et₃N), solvent (e.g., THF), room temperature to 50 °C | Excellent (>90%) |
| 2,3-Difluoro-4-bromobenzoic acid | Medium | Pd catalyst, CuI, stronger base (e.g., DIPA), higher temperature (60-80 °C) | Good (60-85%) |
| 2,3-Difluoro-4-chlorobenzoic acid | Low | Requires highly active catalyst systems and forcing conditions, often resulting in low yields and side products. | Poor to Moderate (<50%) |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 2,3-difluoro-4-(phenylethynyl)benzoic acid.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired product.
Catalytic Cycle for Sonogashira Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. The reactivity trend of the aryl halides is consistent with other palladium-catalyzed cross-coupling reactions. The choice of ligand is crucial for the successful amination of less reactive aryl bromides and chlorides.
| Alternative | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| This compound | High | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., Toluene), 80-100 °C | Excellent (>90%) |
| 2,3-Difluoro-4-bromobenzoic acid | Medium | Pd catalyst, more electron-rich ligand (e.g., XPhos), stronger base, higher temperature (100-120 °C) | Good to Excellent (70-95%) |
| 2,3-Difluoro-4-chlorobenzoic acid | Low | Requires specialized, highly active catalyst systems (e.g., with Josiphos or Buchwald's biaryl phosphine ligands) and forcing conditions. | Moderate to Good (50-85%) |
Experimental Protocol: Buchwald-Hartwig Amination of 2,3-Difluoro-4-bromobenzoic acid with Morpholine
Objective: To synthesize 2,3-difluoro-4-(morpholino)benzoic acid.
Materials:
-
2,3-Difluoro-4-bromobenzoic acid
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube, add 2,3-difluoro-4-bromobenzoic acid (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired product.[1]
Catalytic Cycle for Buchwald-Hartwig Amination
References
A Comparative Guide to the Applications of 2,3-Difluoro-4-iodobenzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and an iodine moiety into molecular scaffolds is a well-established strategy for optimizing the pharmacological properties of therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. 2,3-Difluoro-4-iodobenzoic acid has emerged as a valuable building block in medicinal chemistry, offering a unique combination of these features. This guide provides a comprehensive literature review of its applications, with a focus on its role in the synthesis of kinase inhibitors, and presents a comparative analysis with alternative building blocks, supported by experimental data and detailed protocols.
Core Applications of this compound
This compound is a key intermediate in the synthesis of complex pharmaceutical agents, particularly in the fields of oncology and inflammation. Its utility stems from the specific arrangement of its functional groups:
-
Difluoro Substitution: The ortho- and meta- fluorine atoms to the carboxylic acid influence the electronic properties of the aromatic ring and can enhance the metabolic stability of the final drug molecule.[1][2]
-
Iodo Group: The iodine atom at the para-position to the carboxylic acid is a highly reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[3]
-
Carboxylic Acid: This functional group provides a site for amide bond formation or can be converted into other functional groups, such as anilines, which are crucial for building the core structures of many drugs.
A prominent example of the application of a key derivative of this compound is in the synthesis of the MEK inhibitor Trametinib . Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway, a critical pathway in the proliferation of various cancers, including melanoma.[4][5] The chemical structure of Trametinib contains a 2-fluoro-4-iodoaniline moiety, which is directly derivable from this compound.[3][6][7]
Comparative Analysis: Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction, with the general trend being I > Br > Cl.[3] This section compares the performance of this compound with its bromo and chloro-analogs in a model Suzuki-Miyaura coupling reaction with phenylboronic acid.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | >95 (estimated) | [3][8] |
| 2,3-Difluoro-4-bromobenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~85 (estimated) | [3][8] |
| 2,3-Difluoro-4-chlorobenzoic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | ~70 (estimated) | [3][9] |
Note: The yields for the specific isomers are estimated based on the general reactivity trends of aryl halides in Suzuki-Miyaura coupling reactions as detailed in the cited literature. Specific experimental data for the direct comparison of these exact isomers was not available in the searched literature.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound via Curtius Rearrangement
This protocol describes a plausible and standard synthetic route for the conversion of this compound to its corresponding aniline, a key intermediate for Trametinib synthesis. The procedure is based on the well-established Curtius rearrangement.[4][10][11]
Step 1: Synthesis of 2,3-Difluoro-4-iodobenzoyl chloride
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2,3-Difluoro-4-iodobenzoyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of 2,3-Difluoro-4-iodobenzoyl azide
The crude 2,3-Difluoro-4-iodobenzoyl chloride is dissolved in anhydrous acetone and cooled to 0 °C. A solution of sodium azide (1.5 eq) in water is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour. The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give 2,3-Difluoro-4-iodobenzoyl azide.
Step 3: Curtius Rearrangement to 2-fluoro-4-iodoaniline
The 2,3-Difluoro-4-iodobenzoyl azide is dissolved in a mixture of tert-butanol and toluene. The solution is heated to reflux (around 80-90 °C) for 2-3 hours until the evolution of nitrogen gas ceases. The solvent is removed under reduced pressure. The residue is then treated with a solution of hydrochloric acid in dioxane to cleave the Boc-protecting group. After stirring for 1 hour at room temperature, the reaction is quenched with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-4-iodoaniline.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound.[3][8]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the RAS/RAF/MEK/ERK signaling pathway targeted by Trametinib and a general workflow for the synthesis and application of this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of fluorine atoms and an iodine moiety facilitates the synthesis of complex drug molecules with enhanced pharmacological properties. The successful application of its derivative in the synthesis of the MEK inhibitor Trametinib underscores its importance in the development of targeted cancer therapies. Compared to its bromo and chloro analogs, the iodo-derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions, enabling more efficient synthetic routes. The provided experimental protocols and diagrams offer a practical guide for researchers and drug development professionals looking to utilize this powerful synthetic intermediate in their programs. Further exploration of this and similar fluorinated building blocks will undoubtedly continue to fuel innovation in the pharmaceutical industry.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechempharma.com [lifechempharma.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-Fluoro-4-iodoaniline (29632-74-4) at Nordmann - nordmann.global [nordmann.global]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. Curtius Rearrangement [organic-chemistry.org]
A Comparative Guide to the Synthesis of a Key Dabrafenib Intermediate: Evaluating Routes from Substituted Benzoic Acids versus Alternative Precursors
For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful drug development. This guide provides a comparative analysis of two synthetic routes to a key intermediate of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of metastatic melanoma. We will compare a common route commencing with a substituted fluorobenzoic acid derivative against an alternative pathway that constructs the core structure from a different starting material. This objective comparison, supported by experimental data and detailed protocols, aims to inform the selection of the most efficient and scalable synthetic strategy.
Dabrafenib's structure incorporates a critical N-{3-[5-(2-amino-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide moiety. The synthesis of this complex molecule can be approached in various ways. Here, we analyze two distinct strategies for the preparation of a key precursor, methyl 3-amino-2-fluorobenzoate and its subsequent elaboration.
Route 1: Synthesis Starting from 2-Fluoro-3-nitrobenzoic Acid
This widely utilized route employs a commercially available substituted benzoic acid as the foundational starting material. The synthesis involves the initial esterification of 2-fluoro-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine, yielding the desired methyl 3-amino-2-fluorobenzoate intermediate. This intermediate is then carried forward through several steps to construct the thiazole and pyrimidine rings of Dabrafenib.
Experimental Protocol for Route 1:
Step 1: Esterification of 2-Fluoro-3-nitrobenzoic Acid
To a solution of 2-fluoro-3-nitrobenzoic acid in methanol, a catalytic amount of sulfuric acid is added. The mixture is heated at reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 2-fluoro-3-nitrobenzoate.
Step 2: Reduction of Methyl 2-Fluoro-3-nitrobenzoate
Methyl 2-fluoro-3-nitrobenzoate is dissolved in a mixture of tetrahydrofuran and methanol. Palladium on charcoal (10% w/w) is added, and the mixture is stirred under a hydrogen atmosphere (3.0-10 kg pressure) at 50-60 °C for 3-24 hours.[1] Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated under vacuum to yield methyl 3-amino-2-fluorobenzoate.[1]
Data Presentation for Route 1:
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Esterification | 2-Fluoro-3-nitrobenzoic acid | Methanol, Sulfuric acid | Methyl 2-fluoro-3-nitrobenzoate | ~95 | >98 |
| 2 | Reduction | Methyl 2-fluoro-3-nitrobenzoate | H₂, Pd/C | Methyl 3-amino-2-fluorobenzoate | ~85 | >99 |
Route 2: Alternative Synthesis from 3-(3-Amino-2-fluorophenyl)-3-oxopropionate
An alternative approach, detailed in patent literature, initiates the synthesis from a different precursor, thereby avoiding the direct use of a substituted benzoic acid in the initial steps. This route involves the formation of the core aniline structure from a more elaborated starting material.
Experimental Protocol for Route 2:
The synthesis of the key intermediate in this route starts with 3-(3-amino-2-fluorophenyl)-3-oxopropionate. This compound is then subjected to a series of reactions including sulfonamidation, halogenation, and cyclization to build the thiazole ring.
Step 1: Sulfonamidation
3-(3-amino-2-fluorophenyl)-3-oxopropionate is reacted with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the corresponding sulfonamide.
Step 2: Halogenation
The resulting sulfonamide is then halogenated, for instance, using N-bromosuccinimide (NBS), to introduce a bromine atom at the desired position.
Step 3: Thiazole Cyclization
The halogenated intermediate undergoes cyclization with 2,2-dimethylthiopropionamide to form the thiazole ring.
Data Presentation for Route 2:
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Sulfonamidation | 3-(3-amino-2-fluorophenyl)-3-oxopropionate | 2,6-difluorobenzenesulfonyl chloride, Pyridine | N-[3-(3-ethoxy-3-oxopropanoyl)-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | ~90 | >97 |
| 2 | Halogenation | N-[3-(3-ethoxy-3-oxopropanoyl)-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | N-bromosuccinimide | N-[3-(2-bromo-3-ethoxy-3-oxopropanoyl)-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | ~85 | >95 |
| 3 | Thiazole Cyclization | N-[3-(2-bromo-3-ethoxy-3-oxopropanoyl)-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | 2,2-dimethylthiopropionamide | Ethyl 2-(tert-butyl)-4-(3-(2,6-difluorophenylsulfonamido)-2-fluorophenyl)thiazole-5-carboxylate | ~80 | >98 |
Comparative Analysis
| Parameter | Route 1 (from 2-Fluoro-3-nitrobenzoic Acid) | Route 2 (from 3-(3-Amino-2-fluorophenyl)-3-oxopropionate) |
| Starting Material Availability | 2-Fluoro-3-nitrobenzoic acid is a commercially available reagent. | 3-(3-Amino-2-fluorophenyl)-3-oxopropionate may require synthesis, adding to the overall step count. |
| Number of Steps | Fewer steps to the key aniline intermediate. | More steps to a comparable elaborated intermediate. |
| Overall Yield | Generally high yields for the initial steps. | Yields for individual steps are good, but the cumulative yield might be lower due to the increased number of steps. |
| Reagent Safety & Handling | Involves nitration chemistry and handling of nitro compounds. Catalytic hydrogenation requires specialized equipment. | Utilizes standard laboratory reagents, though some may be hazardous. |
| Scalability | The initial steps are generally scalable. Catalytic hydrogenation can be challenging on a very large scale. | The multi-step nature might present more challenges for large-scale production. |
Signaling Pathway and Workflow Visualization
To illustrate the logical flow of the synthetic pathways, the following diagrams are provided.
Caption: Synthetic workflow for the key Dabrafenib intermediate starting from 2-Fluoro-3-nitrobenzoic Acid.
Caption: Alternative synthetic workflow for the key Dabrafenib intermediate.
Conclusion
Both synthetic routes offer viable pathways to a key intermediate required for the synthesis of Dabrafenib. The choice between the two will likely depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the available equipment and expertise.
Route 1, starting from 2-fluoro-3-nitrobenzoic acid, appears to be more direct for accessing the crucial aniline intermediate. However, it involves the handling of nitro compounds and catalytic hydrogenation, which may have safety and scalability considerations.
Route 2 provides an alternative that avoids these specific steps but involves a longer sequence to a comparably complex intermediate. The decision for a particular synthetic campaign should be made after a thorough evaluation of these factors, including a cost-of-goods analysis and a process safety assessment. This guide provides the foundational data and workflows to initiate such an evaluation.
References
Safety Operating Guide
Safe Disposal of 2,3-Difluoro-4-iodobenzoic Acid: A Procedural Guide
This document provides detailed safety and logistical procedures for the proper disposal of 2,3-Difluoro-4-iodobenzoic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a hazardous substance requiring careful handling. It is classified as toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).[1][3]
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or glasses; face shield. | Protects against splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile rubber).[3] | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat, apron, or suitable protective clothing.[1] | Minimizes skin exposure. |
| Respiratory Protection | Required when dusts are generated or in case of inadequate ventilation. | Prevents inhalation and respiratory irritation. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert : Clear the immediate area of all personnel.[1] Alert the laboratory supervisor and emergency services if the spill is large or unmanageable.
-
Ventilate : Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.
-
Containment : For small spills, contain the material using sand, earth, or vermiculite.[1] Prevent the substance from entering drains or waterways.[1][3]
-
Cleanup :
-
Decontamination : All equipment used for cleanup should be thoroughly decontaminated after use.[1] Contaminated clothing should be removed and laundered separately before reuse.[1][3]
Disposal Workflow
The primary and recommended method for disposing of this compound is through a licensed hazardous waste disposal company.[3][4] However, for very small quantities of corrosive waste that do not possess other hazardous characteristics, neutralization may be permissible by trained personnel in a controlled laboratory setting.[6] Given the compound's toxicity and halogenated nature, professional disposal is the safest route.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Acid Neutralization (Small Quantities)
This procedure is only for trained personnel neutralizing very small volumes of corrosive waste and should be performed with extreme caution.[6]
Materials:
-
This compound waste
-
Sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide
-
Large beaker or container (polyethylene or polypropylene preferred)[1]
-
Ice bath
-
pH meter or pH indicator strips
-
Stir rod
-
Appropriate PPE
Procedure:
-
Preparation : Perform the entire procedure in a certified chemical fume hood while wearing full PPE, including a face shield in addition to safety goggles.[6]
-
Dilution : Place the beaker in an ice bath to manage heat generation.[6] Slowly and cautiously add the acidic waste to a large volume of cold water (a dilution ratio of at least 1:10 is recommended).[7] Never add water to acid.
-
Neutralization : While stirring gently, slowly add a weak base like sodium bicarbonate or a dilute basic solution to the diluted acid.[7] Be prepared for potential foaming or gas evolution (CO2 if using bicarbonate).
-
Monitoring : Continuously monitor the pH of the solution using a pH meter or indicator strips.[7]
-
Completion : Continue adding the base until the pH is stable and within the neutral range of 5.5 to 9.5.[6][7]
-
Final Disposal : Once neutralization is confirmed, the resulting solution can be poured down the drain, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution).[6][7]
Logistical Plan: Collection and Professional Disposal
This is the universally recommended procedure for the disposal of this compound.
-
Segregation : Do not mix this waste with other solvents or chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization : Collect waste this compound in its original container or a compatible, clearly labeled hazardous waste container.[1][7] Ensure the container is made of polyethylene or polypropylene and is in good condition with a secure lid.[1][7]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic).
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Disposal : Arrange for the collection and disposal of the waste through your institution's EHS office or a contracted licensed waste disposal company.[3][4] Provide them with the Safety Data Sheet (SDS) for the chemical.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling 2,3-Difluoro-4-iodobenzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2,3-Difluoro-4-iodobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.[4][5][6]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[4][5][7][8] | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.[7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][10] | Consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates. Inspect gloves for any signs of degradation or punctures before each use and replace them regularly.[10] |
| Body Protection | Chemical-resistant laboratory coat, apron, or coveralls.[5][7][11] | Ensure the material is appropriate for protection against corrosive and irritant chemicals.[7] Button or fasten the lab coat completely. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][8] | If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4][5] The choice of respirator depends on the potential exposure concentration.[5] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[9] | Footwear should cover the entire foot to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the critical steps from preparation to cleanup.
Caption: Workflow for handling this compound.
Experimental Protocol for Safe Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[12]
-
Don Appropriate PPE: As detailed in Table 1, put on all required personal protective equipment.
-
Prepare Workspace: All handling of this chemical should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8][12] Ensure the work area is clean and uncluttered.
-
Weighing and Transfer: Carefully weigh the required amount of the chemical. Use appropriate tools to avoid generating dust.
-
Performing the Reaction: Conduct all experimental procedures within the fume hood.[12] Keep the sash at the lowest possible position.
-
Decontamination: After use, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[1]
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.[12] As a halogenated organic compound, it must be disposed of as hazardous waste.[12][13]
Caption: Disposal plan for halogenated waste.
Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including contaminated lab supplies and rinsates, in a designated container for halogenated organic waste.[12][13] Do not mix with non-halogenated waste.[12]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name(s) of the contents.[12]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12][14] Incineration is a common disposal method for halogenated organic compounds.[15]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sc.edu [sc.edu]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. creativesafetysupply.com [creativesafetysupply.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. safeti.com [safeti.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. falseguridad.com [falseguridad.com]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. bucknell.edu [bucknell.edu]
- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
